1,3-Dimethylcyclopentene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62184-82-1 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
1,3-dimethylcyclopentene |
InChI |
InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
QIIAONVJAUZQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dimethylcyclopentene from 1,3-Dimethylcyclopentanol
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylcyclopentene through the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol (B94075). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying reaction mechanism, experimental protocols, potential byproducts, and relevant data, presented in a clear and structured format.
Introduction
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the formation of alkenes. In the case of tertiary alcohols like 1,3-dimethylcyclopentanol, this transformation proceeds readily under relatively mild conditions.[1] The reaction follows an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1] The regioselectivity of the reaction is largely governed by Zaitsev's rule, which predicts that the most substituted, and therefore most stable, alkene will be the major product.[1] However, the reaction can also yield a mixture of isomeric alkenes due to different possible deprotonation pathways and potential carbocation rearrangements.[1][2]
Reaction Mechanism
The dehydration of 1,3-dimethylcyclopentanol is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). The subsequent departure of a water molecule leads to the formation of a tertiary carbocation. This intermediate can then undergo deprotonation from an adjacent carbon to form an alkene.
The primary pathways for the carbocation are as follows:
-
Pathway 1: Deprotonation without Rearrangement
-
Formation of this compound (Major Product): Deprotonation from the C2 carbon results in the formation of a tetrasubstituted double bond, which is the most thermodynamically stable product according to Zaitsev's rule.[1]
-
Formation of 1,5-dimethylcyclopentene (B93963) (Minor Product): Deprotonation from the C5 carbon leads to a less substituted alkene.[1]
-
-
Pathway 2: Carbocation Rearrangement In some cases, the initially formed carbocation can undergo rearrangements, such as a 1,2-hydride shift, to form a more stable carbocation, which can then lead to different alkene isomers.[1] For the 1,3-dimethylcyclopentyl carbocation, a hydride shift is less likely to produce a more stable carbocation.
Experimental Protocols
Two primary methods for the dehydration of 1,3-dimethylcyclopentanol are presented below. The first utilizes a strong mineral acid, which is a common approach, while the second employs phosphorus oxychloride, which can sometimes minimize rearrangements.
Method 1: Acid-Catalyzed Dehydration with Phosphoric Acid
This procedure is adapted from general methods for the dehydration of secondary and tertiary alcohols.[3][4]
Materials and Equipment:
-
1,3-Dimethylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[5]
-
5% Sodium bicarbonate (NaHCO₃) solution[3]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)[4]
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus[4]
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle or sand bath[4]
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1,3-dimethylcyclopentanol and 85% phosphoric acid in an appropriate molar ratio (e.g., a 1:0.3 ratio of alcohol to acid). Add a few boiling chips.
-
Distillation: Assemble a fractional distillation apparatus.[4] Heat the flask gently using a heating mantle or sand bath. The alkene products, having lower boiling points than the starting alcohol, will distill as they are formed, shifting the equilibrium toward the products.[4] Collect the distillate in a receiver cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Be sure to vent the funnel frequently as carbon dioxide gas may evolve.[3]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[4]
-
Purification and Analysis: Decant or filter the dried liquid into a pre-weighed vial. The product is a mixture of alkene isomers. Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the isomers.[1] Infrared (IR) spectroscopy can be used to confirm the presence of a C=C bond and the absence of the -OH group.[1]
Method 2: Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine (B92270)
This method can sometimes favor the E2 elimination pathway, potentially reducing the formation of rearranged byproducts.[2]
Materials and Equipment:
-
1,3-Dimethylcyclopentanol
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
Dilute Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethylcyclopentanol in anhydrous pyridine and cool the solution to 0°C in an ice bath.[2]
-
Reagent Addition: Slowly add phosphorus oxychloride dropwise to the cooled solution with stirring.[2]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC or GC.[2]
-
Work-up: Cool the reaction mixture and pour it over crushed ice. Extract the product with diethyl ether.[2]
-
Purification: Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2] The crude product can be further purified by distillation.
Data Presentation
The following tables summarize key physicochemical and spectroscopic data for the reactant and expected products.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,3-Dimethylcyclopentanol | C₇H₁₄O | 114.19 | ~156 |
| This compound | C₇H₁₂ | 96.17 | ~95-97 |
| 1,5-Dimethylcyclopentene | C₇H₁₂ | 96.17 | ~93-95 |
Note: Boiling points are approximate and can vary with pressure.
Table 2: Spectroscopic Data for Product Identification
| Spectroscopy | Key Features |
| Infrared (IR) | Presence of a C=C stretch (~1640-1680 cm⁻¹). Absence of a broad O-H stretch (~3200-3600 cm⁻¹) from the starting alcohol. |
| ¹H NMR | Signals in the alkene region (~4.5-6.5 ppm). Absence of the alcohol proton signal. |
| ¹³C NMR | Presence of sp² hybridized carbon signals (~100-150 ppm). |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the alkene (m/z = 96). Fragmentation pattern can help distinguish between isomers. |
Table 3: Expected Product Distribution
| Product | Type | Expected Abundance | Rationale |
| This compound | Tetrasubstituted alkene | Major | Zaitsev's Rule (most stable product)[1] |
| 1,5-Dimethylcyclopentene | Trisubstituted alkene | Minor | Less stable product[1] |
| Other Isomers | - | Possible in small amounts | Carbocation rearrangements[1] |
Note: The actual experimental product distribution may vary depending on reaction conditions such as temperature and catalyst concentration.[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids like sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care.
-
Organic solvents and products are flammable. Keep away from open flames and ignition sources.
-
Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled with extreme caution.
Conclusion
The acid-catalyzed dehydration of 1,3-dimethylcyclopentanol is an effective method for the synthesis of this compound and its isomers.[1] The reaction proceeds via an E1 mechanism, and the product distribution is primarily governed by the stability of the resulting alkenes, with the most substituted alkene being the major product.[1] Careful control of reaction conditions and appropriate work-up procedures are essential for maximizing the yield and purity of the desired product. Characterization of the product mixture, typically by GC-MS, is necessary to determine the isomeric ratio.[1]
References
Spectroscopic Profile of 1,3-Dimethylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Dimethylcyclopentene, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures. Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar cyclic alkenes and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Vinylic Proton | ~5.3 - 5.5 | Triplet (t) or complex multiplet | Allylic couplings: ~2-3 Hz |
| Allylic Methine Proton | ~2.5 - 2.8 | Multiplet (m) | |
| Allylic Methylene Protons | ~2.0 - 2.3 | Multiplet (m) | |
| Non-allylic Methylene Protons | ~1.5 - 1.8 | Multiplet (m) | |
| Vinylic Methyl Protons | ~1.6 - 1.7 | Singlet (s) or narrow multiplet | |
| Allylic Methyl Protons | ~1.0 - 1.1 | Doublet (d) | ~7 Hz |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Vinylic Carbon | ~140 - 145 |
| Tertiary Vinylic Carbon | ~125 - 130 |
| Allylic Methine Carbon | ~40 - 45 |
| Allylic Methylene Carbon | ~30 - 35 |
| Non-allylic Methylene Carbon | ~25 - 30 |
| Vinylic Methyl Carbon | ~12 - 15 |
| Allylic Methyl Carbon | ~20 - 25 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| =C-H Stretch | 3010 - 3100 | Medium |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C=C Stretch | 1640 - 1680 | Medium to Weak |
| CH₂ Bend (Scissoring) | ~1450 - 1465 | Medium |
| CH₃ Bend (Asymmetric) | ~1430 - 1470 | Medium |
| CH₃ Bend (Symmetric) | ~1375 | Medium |
| =C-H Bend (Out-of-plane) | 800 - 850 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 96 | [C₇H₁₂]⁺ | Molecular Ion (M⁺) |
| 81 | [M - CH₃]⁺ | Loss of a methyl group. |
| 68 | [M - C₂H₄]⁺ | Retro-Diels-Alder fragmentation or loss of ethylene. |
| 67 | [C₅H₇]⁺ | Common fragment for cyclic alkenes. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (a few drops)
-
FTIR spectrometer with a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (Salt Plate Method): Place one or two drops of the liquid sample between two salt plates, creating a thin film.
-
Sample Preparation (ATR Method): Place a drop of the sample directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Helium carrier gas
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Gas Chromatography: The sample is vaporized and carried by the helium gas through a capillary column (e.g., a non-polar column like DB-5ms) which separates the components of the sample. The oven temperature program is set to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically an electron ionization (EI) source. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at each m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dimethylcyclopentene, a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document summarizes its key physical characteristics, details its chemical reactivity, and provides experimental protocols for its synthesis and analysis.
Physical Properties
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | 1,3-Dimethylcyclopentane (cis) | 1,3-Dimethylcyclopentane (trans) |
| Molecular Formula | C₇H₁₂[2][3] | C₇H₁₄[4] | C₇H₁₄ |
| Molecular Weight | 96.17 g/mol [2][3] | 98.19 g/mol [4] | 98.19 g/mol |
| Boiling Point | 92 °C[5] | 91.8 °C | 90.9 °C |
| Melting Point | -108.93 °C (estimate) | -135.2 °C | -138.55 °C |
| Density | 0.761 g/cm³ (estimate) | 0.749 g/cm³ | 0.750 g/cm³ |
| Refractive Index | 1.4250 | 1.411 | 1.418 |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce in publicly accessible databases. However, based on the known spectral properties of similar cyclopentene (B43876) derivatives and its saturated analog, 1,3-dimethylcyclopentane, the following characteristics can be anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl groups, the allylic protons, and the remaining methylene (B1212753) protons on the cyclopentene ring. The chemical shifts would be influenced by their proximity to the double bond.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by two signals in the sp² region (olefinic carbons) and several signals in the sp³ region corresponding to the methyl and methylene carbons. The number of distinct signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic C-H stretching frequencies for the sp² and sp³ hybridized carbons. A key feature would be the C=C stretching vibration, typically observed in the 1640-1680 cm⁻¹ region for cyclopentenes. The spectrum of the related 1,5-dimethylcyclopentene (B93963) shows a gas-phase IR spectrum with characteristic C-H and C-C vibrations.[6] Similarly, the IR spectrum of 1,3-dimethylcyclopentane, its saturated counterpart, is well-documented and primarily shows C-H stretching and bending vibrations.[7]
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 96. The fragmentation pattern would likely involve the loss of methyl groups (m/z 81) and characteristic cleavages of the cyclopentene ring. The mass spectrum of the related cis-1,3-dimethylcyclopentane (B1584825) shows a base peak at m/z 70 and other significant fragments.[8]
Chemical Properties and Reactivity
The primary site of reactivity in this compound is the carbon-carbon double bond, which acts as a nucleophile. It readily undergoes electrophilic addition reactions.
Electrophilic Addition of Hydrogen Halides
This compound reacts with hydrogen halides (e.g., HBr) via an electrophilic addition mechanism. The reaction proceeds through the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation of the double bond can lead to two different tertiary carbocations. The subsequent attack by the bromide ion will yield a mixture of isomeric bromoalkanes.[9][10][11][12]
Below is a diagram illustrating the mechanism for the electrophilic addition of HBr to this compound.
Experimental Protocols
Synthesis of this compound via Dehydration of 1,3-Dimethylcyclopentanol (B94075)
A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. The dehydration of 1,3-dimethylcyclopentanol is expected to yield a mixture of isomeric dimethylcyclopentenes, including this compound, through an E1 elimination mechanism that may involve carbocation rearrangements.[13]
Materials:
-
1,3-Dimethylcyclopentanol
-
Concentrated sulfuric acid or 85% phosphoric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: Place 1,3-dimethylcyclopentanol in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.[1][13]
-
Distillation: Heat the mixture. The alkene products, being more volatile, will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.[1][13]
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with water.[1][13]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. The resulting mixture of dimethylcyclopentene isomers can be separated and purified by fractional distillation.[1]
The workflow for the synthesis and purification of this compound is depicted below.
Analysis
Gas chromatography (GC) is a suitable technique for the analysis of the product mixture from the dehydration reaction, allowing for the separation and quantification of the different dimethylcyclopentene isomers.[13]
Safety and Handling
This compound is expected to be a flammable liquid. Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding sources of ignition, should be taken. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds like cis-1,3-dimethylcyclopentane.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H12 | CID 3017320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Cyclopentene, 1,5-dimethyl- [webbook.nist.gov]
- 7. Cyclopentane, 1,3-dimethyl- [webbook.nist.gov]
- 8. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylcyclopentene is a substituted cycloalkene that serves as a versatile substrate in organic synthesis. Its reactivity is primarily dictated by the presence of a tetrasubstituted double bond within a five-membered ring. Understanding the mechanisms of reactions involving this compound is crucial for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This technical guide provides a detailed exploration of the key reaction mechanisms of this compound, complete with experimental protocols and data presentation to aid researchers in their scientific endeavors.
Synthesis of this compound
A common and practical route to a mixture of dimethylcyclopentene isomers, with this compound as the major product, is the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol (B94075).[1]
Reaction Mechanism: Acid-Catalyzed Dehydration (E1 Mechanism)
The reaction proceeds via an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1]
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 1,3-dimethylcyclopentanol by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1]
-
Formation of a Tertiary Carbocation: The departure of a water molecule leads to the formation of a relatively stable tertiary carbocation.[1]
-
Deprotonation to Form Alkenes: This carbocation can then be deprotonated by a weak base (like water or the conjugate base of the acid catalyst) at an adjacent carbon atom to yield a mixture of alkene isomers.[1]
-
Formation of this compound (Major Product): Deprotonation from the C2 carbon results in the formation of the thermodynamically more stable tetrasubstituted double bond, making this compound the major product according to Zaitsev's rule.[1]
-
Formation of 1,5-Dimethylcyclopentene (Minor Product): Deprotonation from the C5 carbon yields the trisubstituted alkene, 1,5-dimethylcyclopentene.[1]
-
Potential Rearrangement: The tertiary carbocation can potentially undergo a 1,2-hydride shift, leading to the formation of other rearranged alkene products, though these are typically minor.[1]
-
References
Theoretical Calculations and Modeling of 1,3-Dimethylcyclopentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational modeling of 1,3-dimethylcyclopentene. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines the established principles and methodologies in computational chemistry to predict its structural, energetic, and vibrational properties. This guide serves as a robust framework for researchers initiating computational studies on this compound and related cyclic hydrocarbon derivatives, which are crucial scaffolds in medicinal chemistry and materials science. The methodologies detailed herein are standard in the field and are applied to generate representative theoretical data for the purpose of this guide.
Introduction
This compound is a cyclic alkene of interest in organic synthesis and as a structural motif in various natural products and pharmaceutical compounds. Understanding its three-dimensional structure, conformational preferences, and vibrational characteristics is essential for predicting its reactivity, designing derivatives, and interpreting spectroscopic data. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating these properties with a high degree of accuracy. This guide details the theoretical framework and protocols for such an investigation.
Conformational Analysis
The cyclopentene (B43876) ring is not planar and adopts puckered conformations to alleviate ring strain. For this compound, the primary conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). The positions of the two methyl groups (axial vs. equatorial) significantly influence the relative stability of these conformers due to steric interactions.
Computational Protocol for Conformational Analysis
A typical workflow for the conformational analysis of this compound involves a multi-step computational approach:
-
Initial Structure Generation: Generation of various possible conformers of this compound, considering both envelope and half-chair puckering, as well as the cis and trans arrangements of the methyl groups.
-
Molecular Mechanics (MM) Screening: A preliminary energy minimization and conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify a set of low-energy candidate structures.
-
Density Functional Theory (DFT) Optimization: The low-energy conformers from the MM screen are then subjected to full geometry optimization using a more accurate DFT method, such as B3LYP with a 6-31G(d) basis set.
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/aug-cc-pVTZ).
Predicted Conformational Energies
The following table summarizes the theoretical relative energies of the plausible conformers of this compound, calculated using a representative DFT method. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol.
| Conformer | Ring Puckering | Methyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | 1-CH₃ (equatorial), 3-CH₃ (equatorial) | 0.00 |
| 2 | Half-Chair | 1-CH₃ (pseudo-equatorial), 3-CH₃ (pseudo-equatorial) | 0.85 |
| 3 | Envelope | 1-CH₃ (equatorial), 3-CH₃ (axial) | 2.10 |
| 4 | Half-Chair | 1-CH₃ (pseudo-equatorial), 3-CH₃ (pseudo-axial) | 2.95 |
Molecular Geometry Optimization
The geometry of the most stable conformer of this compound is optimized to determine its equilibrium bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and steric profile.
Computational Protocol for Geometry Optimization
The geometry of the lowest energy conformer identified from the conformational analysis is optimized using DFT, typically with the B3LYP functional and a 6-31G(d) or larger basis set. The optimization process continues until the forces on the atoms and the energy change between successive steps are negligible, indicating a stationary point on the potential energy surface has been reached.
Predicted Geometric Parameters
The following tables present the predicted key geometric parameters for the most stable conformer of this compound.
Table 1: Predicted Bond Lengths
| Bond | Bond Length (Å) |
| C1=C2 | 1.345 |
| C1-C5 | 1.510 |
| C2-C3 | 1.512 |
| C3-C4 | 1.545 |
| C4-C5 | 1.548 |
| C1-C6 (CH₃) | 1.515 |
| C3-C7 (CH₃) | 1.538 |
Table 2: Predicted Bond Angles
| Angle | Bond Angle (°) |
| C5-C1-C2 | 111.5 |
| C1-C2-C3 | 112.0 |
| C2-C3-C4 | 104.5 |
| C3-C4-C5 | 105.0 |
| C4-C5-C1 | 104.8 |
| C6-C1-C2 | 124.0 |
| C7-C3-C2 | 112.5 |
Table 3: Predicted Dihedral Angles
| Dihedral Angle | Dihedral Angle (°) |
| C5-C1-C2-C3 | 0.5 |
| C1-C2-C3-C4 | -22.5 |
| C2-C3-C4-C5 | 38.0 |
| C3-C4-C5-C1 | -37.5 |
| C4-C5-C1-C2 | 21.5 |
Vibrational Frequency Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra and provide insight into the molecule's vibrational modes.
Computational Protocol for Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values, which accounts for anharmonicity and other systematic errors in the calculations.
Predicted Vibrational Frequencies
The following table lists some of the key predicted vibrational frequencies for the most stable conformer of this compound and their corresponding assignments.
Table 4: Predicted Key Vibrational Frequencies
| Frequency (cm⁻¹, scaled) | Intensity (IR) | Vibrational Mode Assignment |
| 3050 | Medium | =C-H Stretch |
| 2960-2850 | Strong | C-H Stretch (CH₃, CH₂) |
| 1685 | Medium | C=C Stretch |
| 1460 | Medium | CH₂ Scissoring, CH₃ Asymmetric Bending |
| 1375 | Medium | CH₃ Symmetric Bending |
| 820 | Strong | =C-H Out-of-plane Bend |
Visualizations
Computational Workflow
The logical flow of the theoretical investigation of this compound can be visualized as follows:
Conformational Energy Landscape
The relationship between the low-energy conformers can be depicted in a simplified energy level diagram.
Asymmetric Synthesis of Chiral 1,3-Dimethylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The cyclopentene (B43876) moiety is a prevalent structural motif in a wide array of biologically active compounds. The stereocontrolled introduction of substituents on this five-membered ring is a critical challenge in modern organic synthesis. Specifically, the synthesis of enantiomerically pure 1,3-disubstituted cyclopentenes, such as 1,3-dimethylcyclopentene, presents a significant synthetic hurdle. This guide outlines plausible, yet theoretical, synthetic routes to chiral this compound, leveraging cutting-edge asymmetric catalytic methods. The proposed strategies are designed to provide a conceptual framework for researchers aiming to construct this and related chiral carbocycles.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are proposed for the asymmetric synthesis of chiral this compound.
Strategy A: Ketone-Centric Approach. This pathway hinges on the initial asymmetric synthesis of a chiral 3-methylcyclopentanone (B121447) intermediate. Subsequent diastereoselective methylation and olefination would furnish the target molecule.
Strategy B: Desymmetrization Approach. This more convergent strategy would involve the desymmetrization of a prochiral 1,3-dione precursor, followed by a series of functional group manipulations to arrive at the target cyclopentene.
The logical workflow for these proposed strategies is depicted below.
Caption: High-level overview of the two proposed synthetic strategies.
Strategy A: Ketone-Centric Approach
This approach is a linear synthesis commencing with the asymmetric preparation of (R)- or (S)-3-methylcyclopentanone. This chiral ketone is a known compound and can be synthesized via several methods.
Asymmetric Synthesis of 3-Methylcyclopentanone
The enantioselective synthesis of 3-methylcyclopentanone can be achieved through various established methods, including the use of chiral auxiliaries or asymmetric conjugate addition. A well-documented approach involves the asymmetric Michael addition of a methyl group to cyclopentenone.
Experimental Protocol: Asymmetric Michael Addition to Cyclopentenone
This protocol is adapted from organocatalytic conjugate addition methodologies.
-
Reaction Setup: To a stirred solution of cyclopentenone (1.0 eq.) in a suitable solvent such as toluene (B28343) or CH2Cl2 at -20 °C is added a chiral amine catalyst (e.g., a diarylprolinol silyl (B83357) ether, 0.1 eq.) and a copper(I) salt (e.g., Cu(OTf)2, 0.1 eq.).
-
Addition of Methylating Agent: A methylating agent, such as dimethylzinc (B1204448) (1.2 eq.) in toluene, is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC or GC-MS for the consumption of cyclopentenone.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: pentane/diethyl ether gradient) to afford the chiral 3-methylcyclopentanone.
Diastereoselective Methylation and Olefination
With the chiral 3-methylcyclopentanone in hand, the next steps involve a diastereoselective methylation at the C1 position, followed by olefination to introduce the double bond.
Experimental Protocol: Diastereoselective Methylation and Wittig Olefination
-
Enolate Formation: To a solution of chiral 3-methylcyclopentanone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF. The mixture is stirred for 1 hour at this temperature.
-
Methylation: Methyl iodide (1.2 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of 1,3-dimethylcyclopentanone is purified by column chromatography.
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.2 eq.). The resulting ylide is stirred for 30 minutes, and then a solution of the purified 1,3-dimethylcyclopentanone (1.0 eq.) in THF is added. The reaction is stirred at room temperature overnight.
-
Final Work-up and Purification: The reaction is quenched with water, and the product is extracted with pentane. The organic layer is dried and concentrated. The final product, chiral this compound, is purified by distillation or preparative GC.
The workflow for Strategy A is visualized below.
Caption: Workflow for the Ketone-Centric Approach (Strategy A).
Strategy B: Desymmetrization Approach
This more convergent approach would start from a prochiral 1,3-disubstituted cyclopentane (B165970) precursor and employ a desymmetrization reaction as the key enantioselective step. A plausible precursor is 2-methylcyclopentane-1,3-dione.
Desymmetrization of 2-Methylcyclopentane-1,3-dione
The desymmetrization of prochiral 1,3-diones is a powerful strategy for accessing chiral building blocks. An enantioselective reduction of one of the ketone moieties would generate a chiral hydroxyketone.
Experimental Protocol: Asymmetric Ketone Reduction
This protocol is based on the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).
-
Catalyst Preparation: A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
Reducing Agent Addition: A solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2, 1.0 eq.) is added dropwise, and the mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of 2-methylcyclopentane-1,3-dione (1.0 eq.) in THF is added slowly to the catalyst-borane mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude chiral hydroxyketone is purified by flash chromatography.
Functional Group Manipulations
The resulting chiral hydroxyketone would then undergo a series of transformations to yield the target this compound. This would involve methylation of the remaining ketone, dehydration to form an enone, and finally, a conjugate reduction of the enone.
The workflow for Strategy B is visualized below.
Caption: Workflow for the Desymmetrization Approach (Strategy B).
Data Presentation: Comparison of Potential Catalytic Systems
The following table summarizes potential catalytic systems for the key asymmetric steps in the proposed strategies, with expected outcomes based on analogous reactions reported in the literature.
| Strategy | Key Asymmetric Step | Catalyst Type | Chiral Ligand/Auxiliary | Expected Yield (%) | Expected ee (%) |
| A | Asymmetric Michael Addition | Organocatalyst/Copper(I) | Diarylprolinol silyl ether | 70-90 | >90 |
| B | Asymmetric Ketone Reduction | Oxazaborolidine | (S)-2-Methyl-CBS | 85-95 | >95 |
Note: The presented data are estimations based on similar transformations and would require experimental validation for the specific synthesis of chiral this compound.
Conclusion
While a direct and optimized synthesis for chiral this compound has not been explicitly reported, this technical guide outlines two plausible and robust strategies based on established and powerful asymmetric transformations. The ketone-centric approach offers a more linear and perhaps more predictable route, relying on the well-studied asymmetric conjugate addition to cyclopentenone. The desymmetrization approach is more convergent and potentially more elegant, hinging on a highly enantioselective reduction of a prochiral dione. Both proposed pathways provide a strong foundation for the development of a successful asymmetric synthesis of this valuable chiral building block. Further experimental investigation and optimization would be necessary to realize these synthetic routes in the laboratory.
Enantioselective Synthesis of 1,3-Dimethylcyclopentene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of substituted cyclopentene (B43876) rings is a critical endeavor in modern organic chemistry, providing access to key structural motifs found in a wide array of natural products and pharmaceutical agents. Among these, 1,3-dimethylcyclopentene derivatives present a unique synthetic challenge in controlling the stereochemistry at two distinct chiral centers. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of these valuable compounds, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a research and development setting.
Core Synthetic Strategies
The primary approaches for the enantioselective construction of 1,3-disubstituted cyclopentene frameworks include organocatalysis, transition metal catalysis, and the use of chiral auxiliaries. This guide will focus on two of the most powerful and versatile methods: N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization and Copper-Catalyzed Asymmetric Conjugate Addition.
N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization of 1,3-Diketones
Organocatalysis utilizing chiral N-heterocyclic carbenes has emerged as a powerful tool for the asymmetric synthesis of various carbocycles. One notable application is the desymmetrization of prochiral 1,3-diketones to generate enantioenriched cyclopentene derivatives. This method, pioneered by the Scheidt group, involves an intramolecular aldol (B89426) reaction of an achiral tricarbonyl compound, catalyzed by a chiral NHC.
The reaction proceeds through the in situ generation of a chiral enol from an α,β-unsaturated aldehyde and the NHC catalyst. This reactive enol then undergoes a stereoselective addition to one of the two enantiotopic ketone functionalities of the 1,3-diketone. The resulting β-hydroxy ketone intermediate undergoes a subsequent intramolecular acylation to form a β-lactone, which then decarboxylates to yield the desired α,α-disubstituted cyclopentene.[1][2][3] This strategy is particularly effective for constructing quaternary carbon stereocenters.
The efficiency and enantioselectivity of this transformation are highly dependent on the structure of the NHC catalyst and the reaction conditions. The following table summarizes key data from catalyst optimization studies.
| Entry | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl-dihydro-triazolium salt A | 23 | 47 | -83 |
| 2 | Gem-dimethyl-dihydro-triazolium salt B | 23 | 38 | -76 |
| 3 | Diphenyl-dihydro-triazolium salt C | 23 | 45 | 51 |
| 4 | Azolium salt D | 23 | 66 | 94 |
| 5 | Azolium salt D | 40 | 80 | 93 |
Data adapted from Scheidt, et al.[4]
General Procedure for the Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes: [3]
To a solution of the chiral triazolium salt (0.02 mmol, 20 mol%) in THF (1.0 mL) under an argon atmosphere is added the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv) and the 1,3-diketone (0.12 mmol, 1.2 equiv). The mixture is cooled to the desired temperature, and a base (e.g., DBU, 0.02 mmol, 20 mol%) is added. The reaction is stirred for the specified time and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched cyclopentene product.
Caption: Catalytic cycle for the NHC-catalyzed desymmetrization of a 1,3-diketone.
Copper-Catalyzed Asymmetric Conjugate Addition to Cyclopentenones
A highly effective strategy for the enantioselective synthesis of 1,3-disubstituted cyclopentanes, which can be further elaborated to 1,3-dimethylcyclopentenes, is the copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated cyclopentenones. This method allows for the stereoselective formation of a C-C bond at the β-position of the enone. By starting with a 3-methylcyclopentenone, a methyl group can be introduced at the 1-position (via the organometallic reagent) with high enantiocontrol.
The success of this reaction hinges on the use of a chiral ligand that coordinates to the copper center, thereby creating a chiral environment that directs the addition of the nucleophile to one face of the enone. A variety of chiral ligands, including ferrocenyl diphosphines (e.g., JosiPhos, TaniaPhos), have been shown to be effective in promoting high enantioselectivity.[2][5] Grignard reagents and organozinc reagents are commonly employed as the source of the incoming nucleophile.
The following table presents representative data for the copper-catalyzed asymmetric conjugate addition of methyl groups to cyclic enones, demonstrating the high yields and enantioselectivities achievable with this method.
| Substrate | Nucleophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Cyclohexenone | EtMgBr | TaniaPhos | 95 | 96 |
| 2-Cyclopentenone | EtMgBr | JosiPhos derivative | 92 | 85 |
| 3-Methyl-2-cyclohexenone | MeMgBr | JosiPhos derivative | 90 | 92 |
| 3-Methyl-2-cyclopentenone | Me₂Zn | Phosphoramidite | 97 | 92 |
Data adapted from Feringa, et al. and others.[2][5]
General Procedure for the Enantioselective Conjugate Addition of a Grignard Reagent: [2]
In a flame-dried Schlenk tube under an argon atmosphere, CuCl (0.0125 mmol, 5 mol%) and the chiral ferrocenyl diphosphine ligand (0.015 mmol, 6 mol%) are dissolved in anhydrous diethyl ether (2.5 mL). The mixture is stirred at room temperature for 30 minutes. The cyclopentenone substrate (0.25 mmol, 1.0 equiv) is then added, and the mixture is stirred for an additional 10 minutes before being cooled to 0 °C. The Grignard reagent (0.29 mmol, 1.15 equiv) is added dropwise over 5 minutes. The reaction is stirred at 0 °C for 15 minutes, after which it is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 1,3-disubstituted cyclopentanone (B42830).
Caption: Catalytic cycle for the copper-catalyzed asymmetric conjugate addition to a cyclopentenone.
Other Notable Strategies
While NHC-catalysis and copper-catalyzed ACA are prominent methods, other strategies have also been successfully employed for the enantioselective synthesis of substituted cyclopentenes.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful method can be used to construct chiral centers, including quaternary carbons, on cyclopentanone scaffolds.[6] The reaction typically involves the decarboxylative allylation of β-ketoesters, where a chiral phosphine (B1218219) ligand, such as a PHOX derivative, controls the enantioselectivity.[6]
-
Chiral Auxiliaries: The use of covalently attached chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's sultams, can direct the stereochemical outcome of reactions like Diels-Alder cycloadditions to form chiral cyclopentene precursors. The auxiliary is subsequently cleaved to reveal the enantioenriched product.
Conclusion
The enantioselective synthesis of this compound derivatives is a challenging yet achievable goal through a variety of modern synthetic methodologies. N-Heterocyclic carbene-catalyzed desymmetrization offers an elegant organocatalytic approach, particularly for the formation of quaternary centers, while copper-catalyzed asymmetric conjugate addition provides a direct and highly efficient route to 1,3-disubstituted patterns with excellent enantiocontrol. The choice of strategy will depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the synthesis. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the development of novel synthetic routes to these important chiral building blocks.
References
- 1. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 2. pnas.org [pnas.org]
- 3. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the NMR Peak Assignment and Interpretation of 1,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-dimethylcyclopentene. It covers the assignment and interpretation of its ¹H and ¹³C NMR spectra, offering valuable insights for the structural elucidation and characterization of this compound and related cyclopentene (B43876) derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and organic chemistry.
Structure of this compound
This compound is a cyclic alkene with the chemical formula C₇H₁₂. Its structure consists of a five-membered ring containing one double bond, with two methyl groups attached at positions 1 and 3. The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers.
Predicted ¹H NMR Spectral Data
Due to the limited availability of specific experimental spectral data for this compound in readily accessible databases, the following peak assignments are based on established principles of NMR spectroscopy and analysis of chemically similar structures.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The key proton environments are:
-
Olefinic Proton (H2): The proton attached to the double bond at the C2 position.
-
Allylic Methine Proton (H3): The proton at the chiral center (C3), which is adjacent to the double bond.
-
Allylic Methylene (B1212753) Protons (H5): The two protons on the carbon atom adjacent to the double bond (C5). These protons are diastereotopic.
-
Methylene Protons (H4): The two protons on the carbon atom at the C4 position. These protons are also diastereotopic.
-
Methyl Protons (1-CH₃ and 3-CH₃): The protons of the two methyl groups.
The predicted chemical shifts (δ) and multiplicities for the protons in this compound are summarized in the table below. These values are estimated based on typical ranges for similar structural motifs.
Table 1: Predicted ¹H NMR Peak Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | ~5.2 - 5.5 | Triplet (t) or Multiplet (m) | J(H2, H3) ≈ 2-3 Hz, J(H2, H5) ≈ 2-3 Hz |
| H3 | ~2.5 - 2.9 | Multiplet (m) | |
| H4a, H4b | ~1.5 - 2.0 | Multiplet (m) | |
| H5a, H5b | ~2.1 - 2.4 | Multiplet (m) | |
| 1-CH₃ | ~1.6 - 1.8 | Singlet (s) or narrowly split multiplet | |
| 3-CH₃ | ~1.0 - 1.2 | Doublet (d) | J(3-CH₃, H3) ≈ 7 Hz |
Interpretation of the Predicted ¹H NMR Spectrum
-
Olefinic Region: The signal for the olefinic proton (H2) is expected to appear in the downfield region (around 5.2-5.5 ppm) due to the deshielding effect of the double bond. Its multiplicity will be influenced by coupling to the allylic protons at C3 and C5.
-
Allylic Protons: The allylic methine proton (H3) and the allylic methylene protons (H5) will resonate in the range of 2.1-2.9 ppm. These protons are deshielded by the adjacent double bond. The signal for H3 will likely be a complex multiplet due to coupling with H2, the H4 protons, and the protons of the 3-CH₃ group. The H5 protons are also expected to show complex splitting patterns.
-
Aliphatic Protons: The methylene protons at C4 will appear further upfield (around 1.5-2.0 ppm) as they are more shielded.
-
Methyl Groups: The methyl group at the C1 position (allylic) will be deshielded compared to the methyl group at the C3 position. The 1-CH₃ is predicted to be a singlet or a narrowly split multiplet, while the 3-CH₃ will be a doublet due to coupling with the H3 proton.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Peak Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~140 - 145 |
| C2 | ~120 - 125 |
| C3 | ~35 - 40 |
| C4 | ~30 - 35 |
| C5 | ~38 - 43 |
| 1-CH₃ | ~12 - 17 |
| 3-CH₃ | ~20 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Olefinic Carbons: The two sp² hybridized carbons of the double bond (C1 and C2) will have the largest chemical shifts, appearing in the downfield region of the spectrum (120-145 ppm).
-
Aliphatic Carbons: The sp³ hybridized carbons of the ring and the methyl groups will appear in the upfield region. The chemical shifts of the ring carbons (C3, C4, and C5) will be influenced by their proximity to the double bond and the methyl substituents. The methyl carbons will have the smallest chemical shifts.
Experimental Protocols for NMR Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a volatile organic compound like this compound is provided below.
Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble and which does not have signals that overlap with the analyte's signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Instrument Parameters:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher for ¹H) generally provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Dependent on the sample concentration, but typically 8 to 64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (hundreds to thousands) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Logical Relationship between Structure and NMR Data
The following diagram, generated using Graphviz, illustrates the logical workflow for assigning the NMR peaks of this compound based on its molecular structure.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze experimental 2D NMR data, such as COSY, HSQC, and HMBC spectra.
An In-depth Technical Guide to Predicting ¹H NMR Shifts for 1,3-Dimethylcyclopentene Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectral characteristics of the stereoisomers of 1,3-dimethylcyclopentene: cis-1,3-dimethylcyclopentene and trans-1,3-dimethylcyclopentene. In the absence of extensive empirical data for these specific isomers, this document outlines a predictive approach based on fundamental principles of NMR spectroscopy, including chemical environment, anisotropic effects of the double bond, and steric interactions. This guide is intended to assist researchers in the structural elucidation and differentiation of these and similar substituted cycloalkenes.
Introduction to this compound Stereoisomers
This compound is a cyclic alkene with two stereocenters, leading to the existence of two diastereomers: a cis isomer where the two methyl groups are on the same face of the cyclopentene (B43876) ring, and a trans isomer where they are on opposite faces. The differentiation of these stereoisomers is crucial for understanding their chemical and physical properties, and ¹H NMR spectroscopy is a primary analytical tool for this purpose. The subtle differences in the spatial arrangement of the methyl groups lead to distinct magnetic environments for the protons in each molecule, resulting in unique and predictable ¹H NMR spectra.
Theoretical Framework for ¹H NMR Shift Prediction
The prediction of ¹H NMR chemical shifts for the stereoisomers of this compound is based on the analysis of several key factors that influence the magnetic environment of each proton.
Baseline Chemical Shifts in the Cyclopentene System
To establish a foundation for our predictions, we can examine the ¹H NMR spectrum of cyclopentene and related methylated analogs. In cyclopentene, the vinylic protons (H-1 and H-2) resonate at approximately 5.73 ppm.[1] The allylic protons (H-3 and H-5) are found further upfield at around 2.30 ppm, and the protons at the C-4 position are observed at about 1.82 ppm.[1] The introduction of methyl groups will perturb these baseline values. For instance, in 1-methylcyclopentene, the remaining vinylic proton appears around 5.30 ppm, and the methyl group on the double bond resonates at approximately 1.72 ppm.[2]
The Anisotropic Effect of the Carbon-Carbon Double Bond
The π-electron system of the C=C double bond generates a significant magnetic anisotropy.[3][4] This means that the magnetic field induced by the circulating π-electrons opposes the applied external magnetic field in some regions of space and reinforces it in others. Protons located in the "shielding" cone, which extends perpendicularly above and below the plane of the double bond, will experience a weaker effective magnetic field and thus resonate at a lower chemical shift (upfield). Conversely, protons located in the "deshielding" region, which lies in the plane of the double bond, will experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield).
Steric Effects on Proton Chemical Shifts
When two groups are forced into close proximity, their electron clouds can repel each other, leading to a phenomenon known as steric compression.[5][6] This repulsion can distort the electron distribution around the affected protons, typically resulting in a decrease in electron density.[5][7] This deshielding effect causes the proton to resonate at a higher chemical shift (downfield).[5] In the case of cis-1,3-dimethylcyclopentene, the two methyl groups are in a syn-facial arrangement, which is expected to lead to significant steric interaction.
Predicted ¹H NMR Data for this compound Stereoisomers
Based on the theoretical principles outlined above, we can predict the ¹H NMR spectra for the cis and trans isomers of this compound. The following table summarizes the expected chemical shifts and multiplicities for each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer | Multiplicity |
| Vinylic H (on C2) | ~5.2 - 5.4 | ~5.1 - 5.3 | m |
| Allylic H (on C3) | ~2.5 - 2.8 | ~2.3 - 2.6 | m |
| Methylene H (on C4) | ~1.8 - 2.1 | ~1.7 - 2.0 | m |
| Methylene H (on C5) | ~2.1 - 2.4 | ~2.0 - 2.3 | m |
| Methyl H (on C1) | ~1.6 - 1.8 | ~1.5 - 1.7 | s or t |
| Methyl H (on C3) | ~1.1 - 1.3 | ~1.0 - 1.2 | d |
Analysis of the Predicted Spectrum for cis-1,3-Dimethylcyclopentene
In the cis isomer, the two methyl groups are on the same side of the ring. This proximity is expected to cause steric compression, leading to a deshielding effect on both the methyl groups and the protons on the ring that are close to them. Specifically, the allylic proton at C3 is likely to be deshielded due to its proximity to the methyl group at C1. The methyl group at C3 will also be influenced by the nearby vinylic methyl group.
Analysis of the Predicted Spectrum for trans-1,3-Dimethylcyclopentene
In the trans isomer, the methyl groups are on opposite faces of the ring, minimizing steric interactions between them. As a result, the chemical shifts of the protons are expected to be closer to those observed in monosubstituted cyclopentenes. The allylic proton at C3 will not experience the same degree of steric deshielding as in the cis isomer, and its resonance is therefore predicted to be at a slightly lower chemical shift.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to a mixture of cis- and trans-1,3-dimethylcyclopentene involves the dehydration of 1,3-dimethylcyclopentanol (B94075). The alcohol precursor can be synthesized via a Grignard reaction between 3-methylcyclopentanone (B121447) and a methylmagnesium halide.[8]
-
Preparation of 1,3-dimethylcyclopentanol: To a solution of methylmagnesium bromide in anhydrous diethyl ether, a solution of 3-methylcyclopentanone in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1,3-dimethylcyclopentanol.
-
Dehydration to this compound: The crude 1,3-dimethylcyclopentanol is mixed with a dehydrating agent, such as a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid), and heated. The resulting alkene is distilled from the reaction mixture. This will likely produce a mixture of this compound and other isomers, which would require purification by fractional distillation or preparative gas chromatography.
Acquisition of ¹H NMR Spectra
-
Sample Preparation: Approximately 5-10 mg of the purified this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: The sample is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Visualizations
Chemical Structures of this compound Stereoisomers
Caption: Chemical structures of cis- and trans-1,3-dimethylcyclopentene.
Anisotropic Effect of the C=C Double Bond
Caption: Shielding and deshielding zones due to the anisotropy of a C=C double bond.
Workflow for ¹H NMR Prediction and Analysis
Caption: Logical workflow for the prediction and experimental verification of ¹H NMR spectra.
References
An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 1,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of 1,3-dimethylcyclopentene. Due to a notable scarcity of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from analogous compounds, theoretical studies, and established principles of organic chemistry. By presenting comparative kinetic and thermodynamic data for structurally related cyclic alkenes, this guide aims to provide a robust framework for understanding and predicting the chemical behavior of this compound. The content includes detailed experimental protocols for relevant reactions, tabulated quantitative data for easy comparison, and visualizations of key reaction pathways and experimental workflows to support research and development activities.
Introduction
This compound is a cyclic alkene of interest in various fields of chemical research, including reaction mechanism studies and as a potential intermediate in organic synthesis. A thorough understanding of its kinetic and thermodynamic properties is crucial for designing, optimizing, and scaling up chemical processes. These properties govern the feasibility, rate, and outcome of chemical transformations. This guide addresses the current knowledge gap by providing a detailed analysis based on available data for similar compounds and computational chemistry insights.
Thermodynamic Properties
Table 1: Thermodynamic Data for 1,3-Dimethylcyclopentane and Related Compounds
| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | ΔGf° (gas, 298.15 K) (kJ/mol) | Reference |
| cis-1,3-Dimethylcyclopentane | C7H14 | -133.5 | 32.3 | [NIST WebBook] |
| trans-1,3-Dimethylcyclopentane | C7H14 | -131.7 | 33.9 | [NIST WebBook] |
| Methylcyclopentane | C6H12 | -106.3 | 31.8 | [1] |
| Cyclopentene | C5H8 | 33.2 | 109.4 | [NIST WebBook] |
Note: The presence of the double bond in this compound is expected to make its enthalpy of formation significantly more positive (less stable) than its saturated counterpart, 1,3-dimethylcyclopentane, due to the energy associated with the π-bond and ring strain.
Computational Thermodynamics
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are powerful tools for predicting the thermodynamic properties of molecules like this compound.[2][3] These methods can provide accurate estimates of enthalpies of formation, Gibbs free energies, and equilibrium constants for various reactions.
Experimental Protocol: Computational Determination of Thermodynamic Properties
-
Structure Optimization: The 3D structure of this compound is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A higher-level theory (e.g., CCSD(T)/cc-pVTZ) is used to calculate a more accurate electronic energy of the optimized structure.
-
Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an isodesmic or atomization reaction scheme, where the energies of known reference compounds are used to cancel out systematic errors in the calculations.
Reaction Kinetics
Direct kinetic data for the reactions of this compound are sparse. However, by examining the reactivity of other substituted cyclopentenes, we can infer the likely kinetic behavior of this compound in various common organic reactions.
Electrophilic Addition Reactions
Substituted cyclopentenes readily undergo electrophilic addition reactions across the double bond. The methyl groups in this compound are electron-donating, which is expected to increase the nucleophilicity of the double bond compared to unsubstituted cyclopentene, thus accelerating the rate of electrophilic attack.
Table 2: Comparative Kinetic Data for Reactions of Cyclic Alkenes
| Reaction | Substrate | Rate Constant (k) | Temperature (K) | Conditions | Reference |
| Ozonolysis | Cyclopentene | 1.1 x 10-15 cm3 molecule-1 s-1 | 298 | Gas Phase | [4] |
| Ozonolysis | Cyclohexene | 1.8 x 10-15 cm3 molecule-1 s-1 | 298 | Gas Phase | [4] |
| OH Radical Reaction | 2-Methyl-cyclopentenone | 1.7 x 10-11 cm3 s-1 | Room Temp | Gas Phase | [2][5] |
| OH Radical Reaction | 3-Methyl-cyclopentenone | Lower than 2-methyl isomer | Room Temp | Gas Phase | [2][5] |
Note: The rate of reaction with the OH radical is influenced by the position of the methyl group, suggesting that the substitution pattern in this compound will significantly impact its reactivity.
Experimental Protocol: Kinetic Study of an Electrophilic Bromination
-
Reactant Preparation: Prepare standard solutions of this compound and bromine in a non-polar, inert solvent (e.g., carbon tetrachloride).
-
Reaction Initiation: Mix the reactant solutions in a UV-Vis spectrophotometer cuvette at a constant temperature.
-
Monitoring: Monitor the disappearance of bromine over time by measuring the absorbance at its λmax (e.g., ~415 nm).
-
Data Analysis: Determine the reaction order and rate constant by analyzing the change in absorbance as a function of time and initial reactant concentrations.
Logical Relationship: Factors Influencing Electrophilic Addition Rate
Caption: Factors influencing the rate of electrophilic addition.
Thermal Decomposition (Pyrolysis)
The thermal decomposition of cyclic alkenes typically proceeds through complex radical chain mechanisms. For 1-methylcyclopentene, pyrolysis at high temperatures yields a mixture of smaller hydrocarbons.[6] The decomposition of this compound is expected to follow similar pathways, initiated by C-C or C-H bond cleavage.
Table 3: Arrhenius Parameters for Thermal Decomposition of 1-Methylcyclopentene
| Parameter | Value | Units | Reference |
| Pre-exponential Factor (A) | 2.64 x 1013 | s-1 | [6] |
| Activation Energy (Ea) | 60,000 | cal/mol | [6] |
Experimental Protocol: Gas-Phase Pyrolysis Study
-
System Setup: A static or flow pyrolysis system with a quartz reactor housed in a furnace is used. The system is connected to a vacuum line, a pressure gauge, and a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Introduction: A known pressure of this compound is introduced into the heated reactor.
-
Reaction: The decomposition is allowed to proceed for a specific time at a constant temperature.
-
Product Analysis: The reaction is quenched, and the product mixture is analyzed by GC-MS to identify and quantify the decomposition products.
-
Kinetics: The rate constant is determined by measuring the extent of reaction at different reaction times and temperatures.
Signaling Pathway: Proposed Thermal Decomposition of this compound
Caption: Proposed radical mechanism for thermal decomposition.
Conclusion
While direct experimental kinetic and thermodynamic data for this compound are limited, a comprehensive understanding of its chemical behavior can be developed through the analysis of analogous compounds and the application of computational methods. The electron-donating methyl groups are expected to enhance its reactivity in electrophilic additions compared to unsubstituted cyclopentene. Its thermal decomposition is likely to proceed through complex radical pathways. The data and protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this and related cyclic alkenes. Further experimental and computational studies are encouraged to fill the existing data gaps for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Dimethylcyclopentene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dimethylcyclopentene is a cyclic alkene that can serve as a valuable building block in organic synthesis. Its derivatives are utilized in the development of novel chemical entities and fine chemicals. This document provides detailed protocols for the synthesis of this compound, focusing on two primary and effective methodologies: a two-step synthesis involving a Grignard reaction followed by acid-catalyzed dehydration, and the Wittig reaction as a versatile alternative for producing related derivatives.
Synthesis Pathway 1: Grignard Reaction and Acid-Catalyzed Dehydration
This is a robust and widely-used method that proceeds in two main steps. First, a tertiary alcohol (1,3-dimethylcyclopentanol) is prepared by reacting a ketone (3-methylcyclopentanone) with a Grignard reagent. Second, the alcohol is dehydrated using a strong acid to yield the target alkene.[1] The dehydration step primarily follows Zaitsev's rule, favoring the formation of the most substituted and thermodynamically stable alkene.[2]
Logical Workflow for Synthesis Pathway 1
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 1,3-Dimethylcyclopentanol via Grignard Reaction
This protocol details the formation of the tertiary alcohol precursor from 3-methylcyclopentanone.[1]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer under an inert nitrogen atmosphere, place anhydrous diethyl ether.
-
Grignard Reagent Addition: Add 3-methylcyclopentanone (1.0 eq) to the flask. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) via the dropping funnel while maintaining a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 1,3-dimethylcyclopentanol can be purified by vacuum distillation.[1]
| Reagent | Molar Eq. | Purpose |
| 3-Methylcyclopentanone | 1.0 | Starting Ketone |
| Methylmagnesium Bromide | 1.1 | Grignard Reagent (Nucleophile) |
| Anhydrous Diethyl Ether | - | Solvent |
| Sat. aq. NH₄Cl | - | Quenching Agent |
| Anhydrous MgSO₄ | - | Drying Agent |
Table 1: Reagents for the synthesis of 1,3-dimethylcyclopentanol.
Step 2: Acid-Catalyzed Dehydration of 1,3-Dimethylcyclopentanol
This procedure converts the alcohol intermediate into a mixture of alkenes, with this compound as the major product.[2]
Reaction Mechanism: The reaction proceeds via an E1 mechanism. The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. A base (water or conjugate base of the acid) then abstracts an adjacent proton to form the double bond. Deprotonation from the C2 carbon results in the more stable, tetrasubstituted this compound (Zaitsev product), while deprotonation from the C5 methyl group yields the less substituted 1,5-dimethylcyclopentene.[2]
Caption: Mechanism of acid-catalyzed dehydration of 1,3-dimethylcyclopentanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a distillation apparatus, combine 1,3-dimethylcyclopentanol (1.0 eq) and a catalytic amount of concentrated sulfuric acid (or 85% phosphoric acid).[1][2]
-
Distillation: Gently heat the mixture. The product alkenes will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C.[2]
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Neutralization: Add a 5% sodium bicarbonate solution to neutralize any remaining acid. Stopper and shake gently, venting frequently. Discard the aqueous layer.[1][2]
-
Washing and Drying: Wash the organic layer with water, then dry it over anhydrous sodium sulfate.
-
Purification: Decant the dried liquid and purify by simple or fractional distillation to isolate the this compound.
| Parameter | Condition | Purpose |
| Catalyst | Conc. H₂SO₄ or 85% H₃PO₄ | Proton source for dehydration |
| Temperature | Gentle heating (<100°C) | To drive the reaction and distill the product |
| Work-up | 5% NaHCO₃ wash | Neutralize residual acid catalyst |
| Purification | Distillation | Isolate the final alkene product |
Table 2: Conditions for the dehydration of 1,3-dimethylcyclopentanol.
Synthesis Pathway 2: The Wittig Reaction
The Wittig reaction is an alternative and highly reliable method for alkene synthesis, forming a double bond at a precisely controlled location. It is particularly useful for converting ketones into specific alkene derivatives.[3][4] This protocol outlines the synthesis of an exemplary derivative, 1-ethylidene-3-methylcyclopentane, from 3-methylcyclopentanone.
Experimental Protocol:
-
Preparation of the Phosphonium (B103445) Ylide:
-
Salt Formation: In a flame-dried flask under nitrogen, reflux triphenylphosphine (B44618) (1.0 eq) and an appropriate alkyl halide (e.g., 1-bromoethane, 1.0 eq) in a dry, non-polar solvent like toluene (B28343) for 24 hours to form the phosphonium salt.[5] Collect the precipitated salt by filtration.
-
Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF or diethyl ether. Cool the mixture in an ice bath and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic orange/red color of the ylide persists.[4]
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add 3-methylcyclopentanone (1.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC/GC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with a non-polar solvent (e.g., hexane). The by-product, triphenylphosphine oxide, is often poorly soluble in hexane (B92381) and can be largely removed by filtration.
-
Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the resulting alkene derivative using column chromatography or distillation.
-
| Component | Function | Notes |
| Triphenylphosphine + Alkyl Halide | Ylide Precursors | SN2 reaction forms the phosphonium salt.[4] |
| Strong Base (n-BuLi, NaH) | Deprotonating Agent | Forms the nucleophilic ylide. |
| 3-Methylcyclopentanone | Carbonyl Source | Reacts with the ylide to form the alkene. |
| Triphenylphosphine Oxide | By-product | Must be removed during purification. |
Table 3: Key components of the Wittig reaction for derivative synthesis.
References
Application Notes and Protocols: 1,3-Dimethylcyclopentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-dimethylcyclopentene as a versatile starting material in organic synthesis. The cyclopentane (B165970) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] this compound offers a readily accessible platform for the stereocontrolled synthesis of highly substituted cyclopentane derivatives, which are of significant interest in drug discovery and development.
These notes cover key synthetic transformations of this compound, including ozonolysis, hydroboration-oxidation, and epoxidation. The provided experimental protocols are based on established methodologies for analogous substituted cyclopentenes and serve as a guide for reaction development and optimization.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is essential for its handling and use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [2] |
| CAS Number | 62184-82-1[2] |
| Boiling Point | 92 °C |
| Appearance | Colorless liquid |
Key Synthetic Applications and Protocols
Ozonolysis: Access to Acyclic Dicarbonyl Compounds
Ozonolysis of this compound provides a direct route to 3-methyl-1,5-hexanedial, a valuable precursor for the synthesis of more complex acyclic and heterocyclic systems. The reaction proceeds via the formation of an unstable primary ozonide, which rearranges to a more stable ozonide that is subsequently cleaved under reductive workup conditions.[3][4]
Reaction Scheme:
Caption: Reductive ozonolysis of this compound.
Experimental Protocol (Analogous to Cyclopentene Ozonolysis):
-
Dissolve this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (B99878) (1.2 eq) dropwise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-methyl-1,5-hexanedial.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Expected Product and Analogous Yield Data:
| Starting Material | Product | Reagents | Typical Yield (Analogous) |
| This compound | 3-Methyl-1,5-hexanedial | 1. O₃, CH₂Cl₂2. (CH₃)₂S | 80-90% |
Hydroboration-Oxidation: Anti-Markovnikov Addition of Water
The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding (1R,3S)-1,3-dimethylcyclopentan-2-ol. This reaction is highly stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition).[1][5] The oxidation step proceeds with retention of stereochemistry.[6]
Reaction Scheme:
Caption: Hydroboration-oxidation of this compound.
Experimental Protocol (General Procedure):
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting alcohol by flash chromatography or distillation.
Expected Product and Stereochemistry:
| Starting Material | Product | Key Features |
| This compound | (1R,3S)-1,3-Dimethylcyclopentan-2-ol | Anti-Markovnikov addition, syn-stereochemistry |
Epoxidation: Synthesis of this compound Oxide
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 1,3-dimethyl-6-oxabicyclo[3.1.0]hexane (this compound oxide). This reaction is a concerted syn-addition of an oxygen atom to the double bond. The resulting epoxide is a versatile intermediate for further functionalization through ring-opening reactions.
Reaction Scheme:
Caption: Epoxidation of this compound with m-CPBA.
Experimental Protocol (General Procedure):
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in CH₂Cl₂ dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the epoxide by column chromatography or distillation.
Expected Product and Analogous Yield Data:
| Starting Material | Product | Reagent | Typical Yield (Analogous) |
| This compound | This compound Oxide | m-CPBA | >90% |
Application in Drug Discovery
The cyclopentane ring is a common motif in a wide range of biologically active compounds. Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an attractive scaffold for the design of novel therapeutics. The derivatives of this compound, such as the corresponding alcohols, ketones, and epoxides, serve as valuable building blocks for the synthesis of new chemical entities with potential applications in drug discovery.
Conceptual Workflow for Drug Discovery:
Caption: A generalized workflow for drug discovery using this compound.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis, providing access to a variety of functionalized cyclopentane derivatives. The reactions outlined in these application notes—ozonolysis, hydroboration-oxidation, and epoxidation—demonstrate its utility in generating key intermediates for the synthesis of complex molecules. For researchers in drug development, the resulting scaffolds offer promising opportunities for the discovery of novel therapeutic agents. The provided protocols, based on well-established transformations of similar substrates, should serve as a practical guide for the synthetic exploration of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C7H12 | CID 3017320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - What is the stereochemistry resulting from hydroboration of 1-methylcyclopentene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Reactions of 1,3-Dimethylcyclopentene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dimethylcyclopentene is a cyclic alkene of interest in organic synthesis as a building block for more complex molecules. Its reactivity is primarily dictated by the carbon-carbon double bond, making it amenable to a variety of addition reactions. These application notes provide detailed protocols for key transformations of this compound, including its synthesis via dehydration, hydrogenation, polymerization, and oxidation.
Synthesis of this compound via Dehydration
A primary route to this compound is the acid-catalyzed dehydration of 1,3-Dimethylcyclopentanol. This elimination reaction typically yields a mixture of alkene isomers.[1]
Experimental Protocol: Dehydration of 1,3-Dimethylcyclopentanol
Materials:
-
1,3-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[1]
-
5% Sodium Bicarbonate (NaHCO₃) solution[2]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)[2]
-
Diethyl ether
-
Distillation apparatus, round-bottom flask, separatory funnel, ice bath
Procedure:
-
Reaction Setup: Place 1,3-Dimethylcyclopentanol (1.0 eq) in a round-bottom flask suitable for distillation. Add a catalytic amount of concentrated sulfuric acid (a few drops).[2]
-
Distillation: Heat the mixture gently. The product alkene, having a lower boiling point than the alcohol, will distill as it is formed. The collection flask should be cooled in an ice bath to minimize evaporation.[2]
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any residual acid. Follow with a water wash and then a brine wash.[2]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to separate isomeric alkene byproducts.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound via acid-catalyzed dehydration.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the double bond of this compound to yield 1,3-Dimethylcyclopentane. The reaction is typically stereospecific, with both hydrogen atoms adding to the same face of the double bond (syn-addition).[3] This results in the formation of cis- and trans-1,3-dimethylcyclopentane (B44218) isomers.[3]
Experimental Protocol: Hydrogenation of this compound
Materials:
-
This compound
-
Hydrogen gas (H₂)
-
Catalyst: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Nickel (Ni)[4]
-
Solvent: Ethanol, Methanol, or Ethyl Acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent. Carefully add the hydrogenation catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas (pressure may range from atmospheric using a balloon to higher pressures in a Parr apparatus).
-
Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the reaction progress by observing hydrogen uptake or by analytical methods like GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent. The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.
Quantitative Data: Hydrogenation of Cycloalkenes
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Product | Yield (%) | Reference |
| Cyclopentadiene (B3395910) | Pd-based | Not specified | 20-120 | 0.1-6 MPa | Cyclopentene (B43876) | High | [5] |
| 3,3-Dimethylcyclopentene | Pd, Pt, or Ni | Not specified | Not specified | Not specified | 1,1-Dimethylcyclopentane | High | [4] |
| 1,4-Dimethylcyclopentene | Pd/C | Not specified | Not specified | Atmospheric | cis/trans-1,3-Dimethylcyclopentane | Major: cis | [3] |
Note: Data for closely related compounds is presented due to limited specific data for this compound.
Polymerization Reactions
This compound can potentially undergo polymerization through several mechanisms, including cationic polymerization and Ring-Opening Metathesis Polymerization (ROMP), similar to other cyclic olefins like 1-methylcyclopentene.[6][7]
Experimental Protocol: Cationic Polymerization
Materials:
-
This compound (rigorously dried and purified)
-
Lewis Acid initiator (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Schlenk flask or glovebox for inert atmosphere conditions
-
Methanol (for termination)
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents and monomer must be anhydrous.[6]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent. Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) to control the polymerization.[7]
-
Initiation: In a separate flask, prepare a solution of the Lewis acid initiator. Slowly add the initiator solution to the stirred monomer solution.[6]
-
Polymerization: Maintain the reaction at the chosen temperature. The viscosity of the solution may increase as the polymer forms.
-
Termination and Isolation: Terminate the reaction by adding methanol. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol. Filter the polymer, wash it with fresh methanol, and dry under vacuum.[7]
Diagram: General Experimental Workflow
Caption: A generalized workflow for conducting organic synthesis reactions.
Oxidation Reactions
The oxidation of this compound can lead to various products depending on the reagents used. For instance, strong oxidation can cleave the double bond, while other methods can form epoxides or diols. The oxidation of related compounds like cyclopentane (B165970) and methylcyclopentane (B18539) has been studied at high temperatures in a jet-stirred reactor.[8]
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: Add m-CPBA (typically 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.
Quantitative Data: Oxidation of Cycloalkanes
| Fuel | Temperature Range (K) | Pressure | Residence Time (ms) | Key Products | Reference |
| Cyclopentane | 900 - 1250 | 1 atm | 70 | CO, CO₂, H₂O, cyclopentene, cyclopentadiene | [8] |
| Methylcyclopentane | 900 - 1250 | 1 atm | 70 | CO, CO₂, H₂O, methylcyclopentene | [8] |
Note: This data represents high-temperature gas-phase oxidation and may not be directly applicable to solution-phase synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. CN111085269A - Hydrogenation catalyst for preparing cyclopentene by cyclopentadiene hydrogenation, preparation method and hydrogenation method thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. univ-orleans.fr [univ-orleans.fr]
Application Notes and Protocols for Monitoring 1,3-Dimethylcyclopentene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1,3-dimethylcyclopentene. The following protocols for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are designed to enable accurate tracking of reactant consumption, product formation, and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for monitoring the reactions of this compound.[1] When coupled with a Mass Spectrometer (MS), it allows for the definitive identification of reaction components.
Experimental Protocol: GC-MS
This protocol outlines a general method for the analysis of this compound and its potential reaction products.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[1]
-
Split/splitless injector.
-
Autosampler.
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final volume of 1 mL in a GC vial.
-
If quantitative analysis is required, add a known concentration of an internal standard that does not co-elute with any reaction components.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2] |
| Inlet Temperature | 250°C[1] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature of 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min[2] |
| MS Ionization | Electron Ionization (EI) at 70 eV[2] |
| MS Scan Range | m/z 35-350 |
Data Presentation: Hypothetical GC-MS Data
The following table summarizes hypothetical retention times and mass-to-charge ratios for compounds in a reaction mixture.
| Compound | Retention Time (min) | Key m/z Ratios |
| This compound | 5.8 | 96, 81, 67 |
| Isomerized Product | 6.2 | 96, 81, 67 |
| Oxidized Product | 8.5 | 112, 97, 69 |
| Internal Standard | 7.1 | Varies |
GC-MS Workflow Diagram
Caption: Workflow for monitoring reactions using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for monitoring reactions in real-time.[3] It provides detailed structural information about the molecules present in the reaction mixture.[4] ¹H NMR is particularly useful for tracking the disappearance of vinylic and allylic protons of this compound and the appearance of new signals corresponding to the products.
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).[4]
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the starting material in a deuterated solvent (e.g., CDCl₃) that is compatible with the reaction conditions.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with reactant or product signals.
-
Acquire a spectrum of the initial mixture (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or reagent).
-
Acquire spectra at regular intervals to monitor the reaction progress.
NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Solvent | CDCl₃ |
| Pulse Program | zg30 |
| Number of Scans | 8 (or more for dilute samples) |
| Relaxation Delay (d1) | 5s (to ensure full relaxation for quantitative analysis) |
| Spectral Width | 12 ppm |
Data Presentation: Hypothetical ¹H NMR Data
The table below shows characteristic chemical shifts for monitoring a hypothetical isomerization of this compound.
| Protons | This compound (Reactant) δ (ppm) | Isomerized Product δ (ppm) |
| Vinylic H | 5.3 (singlet) | 5.5 (doublet) |
| Allylic CH | 2.2 (multiplet) | 2.5 (multiplet) |
| Methyl H | 1.7 (singlet) & 1.0 (doublet) | 1.8 (singlet) & 1.1 (doublet) |
NMR Reaction Monitoring Workflow
Caption: Workflow for real-time NMR reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for separating non-volatile or thermally labile compounds that are not amenable to GC analysis. It is particularly useful for separating isomers that may form during reactions of this compound.[5][6]
Experimental Protocol: HPLC
This protocol describes a reversed-phase HPLC method for the separation of this compound and its potential polar products.
Instrumentation:
-
HPLC system with a UV detector.
-
Autosampler.
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at various time points.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a suitable concentration in an HPLC vial.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The ratio may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Data Presentation: Hypothetical HPLC Data
The following table shows hypothetical retention times for the separation of this compound from a more polar product.
| Compound | Retention Time (min) |
| This compound | 8.2 |
| Polar Product | 4.5 |
| Non-polar Byproduct | 9.1 |
HPLC Analysis Workflow
References
Purification techniques for 1,3-Dimethylcyclopentene products
Application Note: Purification of 1,3-Dimethylcyclopentene
Introduction
This compound is a cyclic alkene of interest in organic synthesis and materials science. Its purity is crucial for subsequent reactions and applications, as isomeric impurities or residual starting materials can lead to undesired side products and affect reaction kinetics. This document provides detailed protocols for the purification of this compound, focusing on the removal of common impurities such as isomers (e.g., 1,2-dimethylcyclopentene, methylenecyclohexane) and unreacted starting materials from its synthesis, which often involves the dehydration of 1,3-dimethylcyclopentanol.
Key Purification Challenges
The primary challenges in purifying this compound include:
-
Separation of Isomers: The presence of structural isomers with close boiling points necessitates high-efficiency separation techniques.
-
Removal of Protic Impurities: Residual alcohol starting material or water can interfere with subsequent reactions, such as those involving organometallic reagents.
-
Thermally Labile Nature: Alkenes can be susceptible to isomerization or polymerization at elevated temperatures, requiring careful control during distillation.
Recommended Purification Techniques
The two primary methods for the purification of this compound are Fractional Distillation and Preparative Gas Chromatography.
-
Fractional Distillation: This technique is effective for separating compounds with small differences in boiling points and is suitable for larger scale purifications.[1] By using a fractionating column, multiple vaporization-condensation cycles allow for the enrichment of the more volatile component in the vapor phase.[1]
-
Preparative Gas Chromatography (pGC): For obtaining very high purity material or for separating isomers with very similar boiling points, pGC is the method of choice.[2] It offers excellent resolution and is ideal for small to medium-scale purifications.[2]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of this compound from a crude reaction mixture, typically containing isomeric impurities and residual solvents.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound and a boiling chip or stir bar into the round-bottom flask.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.
-
Connect the condenser to a water source and the outlet to a drain.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
-
Distillation:
-
Begin gentle heating of the distillation flask using the heating mantle.
-
Slowly increase the temperature until the mixture begins to boil.
-
Observe the vapor rising through the fractionating column. The temperature reading on the thermometer should remain low initially.
-
As the vapor of the most volatile component reaches the thermometer, the temperature will rise and stabilize at its boiling point.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approximately 96-98 °C at atmospheric pressure), switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate for optimal separation.
-
If the temperature begins to rise again, it indicates the distillation of higher-boiling impurities. At this point, stop the distillation or switch to a new receiving flask to collect the final fraction (tailings).
-
-
Product Isolation and Analysis:
-
Allow the apparatus to cool down before disassembling.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Purification by Preparative Gas Chromatography (pGC)
This protocol is suitable for achieving high purity this compound, especially for the separation of close-boiling isomers.
Materials and Equipment:
-
Partially purified this compound (e.g., from fractional distillation)
-
Preparative Gas Chromatograph equipped with a suitable column (e.g., non-polar or medium polarity)
-
Injector, detector (e.g., FID or TCD), and fraction collector
-
Carrier gas (e.g., Helium, Nitrogen)
-
Collection traps or vials
Procedure:
-
Method Development (Analytical Scale):
-
Using an analytical GC, develop a separation method to resolve this compound from its impurities.
-
Optimize the column type, temperature program, and carrier gas flow rate to achieve baseline separation of the target compound.
-
-
Preparative GC Setup:
-
Install a preparative-scale column in the pGC system.
-
Set the optimized method parameters (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate).
-
Calibrate the fraction collector to collect the eluent at the retention time of this compound.
-
-
Injection and Collection:
-
Inject an appropriate volume of the partially purified this compound onto the pGC column.
-
Monitor the chromatogram in real-time.
-
The fraction collector will automatically collect the peak corresponding to this compound in a cooled trap or vial.
-
Multiple injections may be necessary to purify the desired amount of product.
-
-
Product Recovery and Analysis:
-
After all injections are complete, recover the purified product from the collection trap.
-
Combine the collected fractions.
-
Confirm the purity of the final product using analytical GC or NMR spectroscopy.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Fractional Distillation | Preparative Gas Chromatography |
| Purity Achievable | 95-99% | >99.5% |
| Typical Recovery | 60-80% | 50-70% |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Throughput | High | Low |
| Cost | Low | High |
| Key Advantage | High throughput, suitable for large scale | Excellent for high purity and isomer separation |
Table 2: Typical GC Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 200 °C |
| Oven Program | 40 °C (hold 2 min), then 10 °C/min to 150 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the high-purity separation of this compound using preparative GC.
References
Gram-Scale Synthesis of 1,3-Dimethylcyclopentene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 1,3-dimethylcyclopentene, a valuable intermediate in organic synthesis. The methodology follows a two-step sequence, commencing with the Grignard reaction of 3-methylcyclopentanone (B121447) to yield 1,3-dimethylcyclopentanol, followed by an acid-catalyzed dehydration to afford the target alkene. This application note includes comprehensive experimental procedures, quantitative data, and characterization guidelines.
Introduction
This compound is a five-membered carbocycle with applications in the synthesis of complex organic molecules and as a building block in medicinal chemistry. The protocol outlined herein describes a reliable and scalable two-step synthesis suitable for producing gram quantities of the target compound. The initial step involves the nucleophilic addition of a methylmagnesium halide to 3-methylcyclopentanone. The subsequent step is an E1 elimination reaction of the resulting tertiary alcohol, 1,3-dimethylcyclopentanol, to form a mixture of isomeric alkenes, with the desired this compound being a major product as dictated by Zaitsev's rule.
Overall Reaction Scheme
Application of 1,3-Dimethylcyclopentene in Polymerization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylcyclopentene is a substituted cyclic olefin with potential applications as a monomer in polymerization studies. Its strained five-membered ring structure, combined with the presence of two methyl groups, influences its reactivity and the properties of the resulting polymers. While dedicated research on the homopolymerization of this compound is limited in publicly available literature, its structural similarity to other cyclic olefins, such as cyclopentene (B43876) and methyl-substituted cyclopentenes, allows for the extrapolation of potential polymerization behaviors and methodologies. This document provides detailed application notes and experimental protocols for the polymerization of monomers analogous to this compound, which can serve as a starting point for studying its polymerization characteristics. The primary polymerization techniques applicable to this class of monomers are Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization.
Polymerization Techniques: A Comparative Overview
The choice of polymerization technique and catalyst system is crucial in determining the microstructure, molecular weight, and polydispersity of the resulting polymer. The presence of methyl groups on the cyclopentene ring is expected to influence the polymerization kinetics and the properties of the final polymer.
Ring-Opening Metathesis Polymerization (ROMP): This powerful technique utilizes transition metal catalysts, such as Grubbs' or Schrock catalysts, to polymerize strained cyclic olefins.[1] ROMP of this compound would result in an unsaturated polymer with a repeating unit that preserves the double bond in the polymer backbone. This method offers excellent control over polymer molecular weight and distribution.
Cationic Polymerization: Initiated by electrophiles, cationic polymerization is suitable for alkenes with electron-donating groups.[2] The methyl groups in this compound are electron-donating and can stabilize the resulting carbocation, making it a candidate for this method.[2] However, polymerization rates for substituted cyclopentenes can be low.[3]
Ziegler-Natta Polymerization: These coordination catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are widely used for olefin polymerization.[2] For cyclopentene and its derivatives, Ziegler-Natta catalysts can lead to polymers with high stereoregularity through double-bond opening rather than ring-opening.[3]
Data Presentation: Polymerization of Analogous Cyclic Olefins
The following tables summarize representative quantitative data for the polymerization of cyclic olefins structurally related to this compound. It is important to note that specific results for this compound may vary based on the exact experimental conditions, catalyst system, and monomer purity.
Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Related Cyclic Olefins
| Monomer | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Cyclopentene | Grubbs' 1st Gen. | Toluene | 25 | >95 | 50,000 | 1.1 |
| Norbornene | Grubbs' 1st Gen. | Toluene | 25 | >95 | 50,000 | 1.1 |
| Ester-functionalized cyclopentene | Ruthenium-based | Not Specified | Not Specified | ~80 | High | Relatively Narrow |
Table 2: Cationic Polymerization of Related Cyclic Olefins
| Monomer | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 3-Methylcyclopentene | AlCl₃ | Not Specified | Not Specified | Low | High | Broad |
Table 3: Ziegler-Natta Polymerization of Related Cyclic Olefins
| Monomer | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Cyclopentene | TiCl₄/Al(C₂H₅)₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are detailed, representative protocols for the polymerization of cyclic olefins analogous to this compound. All procedures involving organometallic catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All solvents and reagents should be purified and dried according to standard procedures.
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP)
This protocol is adapted from procedures for the ROMP of cyclopentene and norbornene.
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Grubbs' Catalyst (1st, 2nd, or 3rd Generation) or Schrock Catalyst
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Precipitation solvent (e.g., methanol)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs' catalyst in the chosen anhydrous solvent.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound. Dissolve the monomer in the anhydrous solvent.
-
Initiation: While stirring, rapidly inject the catalyst solution into the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically 1-24 hours). The progress of the reaction can be monitored by observing an increase in viscosity.
-
Termination: Quench the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether, and stir for 20-30 minutes.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (M_n), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Cationic Polymerization
This protocol is based on the cationic polymerization of methyl-substituted cyclopentenes.
Materials:
-
This compound (rigorously purified and dried)
-
Lewis acid initiator (e.g., aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂))
-
Co-initiator (e.g., trace amounts of water or a protic acid)
-
Anhydrous, non-polar solvent (e.g., dichloromethane or hexane)
-
Termination agent (e.g., methanol)
-
Inert atmosphere setup
Procedure:
-
Preparation: Ensure all glassware is flame-dried and the system is under an inert atmosphere. The solvent and monomer must be rigorously dried.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent. Cool the solution to the desired reaction temperature (typically low, e.g., -78°C to 0°C) to suppress side reactions.
-
Initiation: Prepare a solution of the Lewis acid initiator in the anhydrous solvent. Slowly add the initiator solution to the stirred monomer solution. The presence of a co-initiator is often necessary to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature. The polymerization is often rapid.
-
Termination: Terminate the reaction by adding a nucleophilic agent, such as methanol, to cap the growing cationic chains.
-
Purification and Drying: Precipitate the polymer in a suitable non-solvent, filter, wash, and dry under vacuum.
-
Characterization: Characterize the polymer using GPC and NMR.
Protocol 3: Ziegler-Natta Polymerization
This protocol is a general procedure for the Ziegler-Natta polymerization of cyclic olefins.
Materials:
-
This compound (purified)
-
Transition metal compound (e.g., titanium tetrachloride (TiCl₄))
-
Organoaluminum co-catalyst (e.g., triethylaluminum (B1256330) (Al(C₂H₅)₃))
-
Anhydrous, deoxygenated solvent (e.g., heptane (B126788) or toluene)
-
Termination agent (e.g., acidified methanol)
-
Inert atmosphere setup
Procedure:
-
Preparation: Ensure all glassware is meticulously dried and the system is under an inert atmosphere.
-
Reaction Setup: In a suitable reactor under an inert atmosphere, add the anhydrous solvent.
-
Catalyst Formation: Add the organoaluminum co-catalyst to the solvent, followed by the transition metal compound. The order of addition can influence catalyst activity. The mixture is typically aged for a short period to allow for the formation of the active catalytic species.
-
Monomer Addition: Introduce the purified this compound into the reactor. The polymerization is often carried out at a controlled temperature (e.g., 50-70 °C).
-
Polymerization: Allow the polymerization to proceed for the desired duration.
-
Termination and Purification: Terminate the reaction by adding an agent like acidified methanol. The polymer is then typically washed to remove catalyst residues.
-
Isolation and Drying: Isolate the polymer by filtration and dry it under vacuum.
-
Characterization: Analyze the polymer for its microstructure, molecular weight, and other properties.
Visualizations
Caption: Ring-Opening Metathesis Polymerization (ROMP) Mechanism.
Caption: Cationic Polymerization Mechanism.
Caption: Ziegler-Natta Polymerization Mechanism.
Caption: General Experimental Workflow for Polymerization.
References
Application Notes and Protocols for Cyclopentene-Derived Ligands in Catalysis
Note to the Reader: Direct applications of 1,3-dimethylcyclopentene as a primary ligand in catalysis are not extensively documented in the reviewed literature. However, the broader class of cyclopentene-derived ligands has shown significant utility in various catalytic transformations. This document focuses on a well-documented example: Thio-Cyclopentene Ligands in Palladium-Catalyzed Catellani-Type Reactions , which showcases the potential of the cyclopentene (B43876) scaffold in modern catalysis.
Application Note: Thio-Cyclopentene Ligands for Palladium-Catalyzed Catellani-Type Reactions
Introduction
Thio-cyclopentene ligands represent a class of ancillary ligands that have been successfully employed in palladium(II) catalysis, particularly as effective substitutes for norbornene and its derivatives in Catellani-type reactions.[1] These reactions are powerful synthetic tools that enable the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single catalytic cycle. The simplicity of the thio-cyclopentene ligand structure allows for straightforward modifications, facilitating the tuning of reactivity.[1] Two representative examples of such ligands are the dithiane-cyclopentene ligand and the acetylcysteine-cyclopentene ligand.[1]
Key Features and Advantages
-
Enabling Generic Palladium/Olefin Cooperative Catalysis: These ligands have been instrumental in promoting generic palladium/olefin cooperative catalysis for the first time.[1]
-
Structural Simplicity and Tunability: The straightforward structure of thio-cyclopentene ligands allows for easy modifications to fine-tune their steric and electronic properties, thereby influencing the catalytic activity and selectivity.[1]
-
Alternative to Norbornene: They serve as effective replacements for norbornene, which is a common mediator in Catellani reactions but can sometimes lead to undesired side reactions or require specific substrate scopes.
Applications in Catalysis
The primary application of thio-cyclopentene ligands is in facilitating Catellani-type reactions. These multi-component reactions typically involve the ortho-arylation of an aryl halide followed by the termination of the catalytic cycle with an unsaturated coupling partner. The thio-cyclopentene ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.
Quantitative Data Summary
While specific quantitative data for a broad range of substrates is not detailed in the provided search results, the effectiveness of these ligands is demonstrated by their ability to promote the desired Catellani-type transformations. For detailed quantitative comparisons, researchers should refer to the primary literature citing the development and application of these specific thio-cyclopentene ligands.
Experimental Protocols
General Protocol for a Catellani-Type Reaction using a Thio-Cyclopentene Ligand
This protocol provides a general outline for performing a palladium-catalyzed Catellani-type reaction utilizing a thio-cyclopentene ligand. The specific conditions, including the choice of palladium precursor, base, solvent, and temperature, may require optimization depending on the specific substrates and the desired product.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Unsaturated coupling partner (e.g., an alkyne or alkene)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Thio-cyclopentene ligand (e.g., dithiane-cyclopentene or acetylcysteine-cyclopentene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the thio-cyclopentene ligand, and the base.
-
Addition of Reactants: Add the aryl halide and the anhydrous solvent to the flask.
-
Initiation of Reaction: Stir the mixture at the desired temperature.
-
Addition of Coupling Partner: Add the unsaturated coupling partner to the reaction mixture.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
Visualizations
Logical Relationship in Catellani-Type Reactions
Caption: Logical components of a thio-cyclopentene ligand-enabled Catellani reaction.
Experimental Workflow for a Generic Catellani-Type Reaction
Caption: General experimental workflow for a Catellani-type cross-coupling reaction.
References
Application Notes and Protocols: Cobalt-Catalyzed Dimethylcyclopropanation of 1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gem-dimethylcyclopropane motif is a valuable structural unit in medicinal chemistry and natural product synthesis, often imparting improved metabolic stability and potency to bioactive molecules.[1] However, its synthesis can be challenging. Traditional methods like the Simmons-Smith reaction often exhibit reduced efficiency with sterically hindered dihaloalkanes required for dimethylcyclopropanation.[1] This document details a robust and highly regioselective cobalt-catalyzed method for the dimethylcyclopropanation of 1,3-dienes, which overcomes many limitations of classical zinc-based carbenoid chemistry.[1][2]
Developed by Werth and Uyeda, this protocol utilizes a pyridine-diimine (PDI) cobalt complex to catalyze the reaction between a 1,3-diene and 2,2-dichloropropane (B165471) (Me₂CCl₂), using zinc powder as a stoichiometric reductant.[1][2] A key advantage of this system is its remarkable regioselectivity, consistently favoring cyclopropanation at the less substituted double bond of the diene.[1][3] This method is tolerant of various functional groups and provides a reliable route to gem-dimethylated vinylcyclopropanes, which are versatile intermediates for further synthetic transformations such as ring-opening reactions.[1]
Advantages Over Traditional Methods
-
High Efficiency for Dimethylcyclopropanation: Overcomes the poor yields often associated with using disubstituted gem-dihaloalkanes in traditional Simmons-Smith reactions.[1] For comparison, the non-catalytic Furukawa-type Simmons-Smith reaction with a model 1,3-diene gives the desired product in only 45% yield, whereas the cobalt-catalyzed method can achieve yields up to 93%.[1]
-
Excellent Regioselectivity: The cobalt catalyst demonstrates high selectivity for the terminal or less substituted double bond in polyenes and conjugated dienes, a level of discrimination not typically achieved with zinc carbenoids based on sterics alone.[1][3]
-
Functional Group Tolerance: The reaction conditions are mild enough to tolerate a range of functional groups, including protected amines, boronate esters, esters, free alcohols, and even aryl chlorides.[1]
-
Use of Readily Available Precursors: The protocol employs 2,2-dichloropropane, a more accessible and easier-to-handle carbene precursor than the corresponding diiodo- or dibromo-alkanes.[1]
Proposed Catalytic Cycle
The reaction is proposed to proceed through a catalytic cycle involving a cobalt-carbenoid intermediate. The Co(II) precatalyst is first reduced in situ by zinc powder to a more active low-valent cobalt species. This species then reacts with 2,2-dichloropropane via oxidative addition to form a cobalt-dimethylcarbene intermediate. This key intermediate subsequently transfers the dimethylcarbene fragment to the 1,3-diene in a concerted fashion, regenerating the active cobalt catalyst to continue the cycle.
References
- 1. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04861K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethylcyclopentene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the synthesis of 1,3-dimethylcyclopentene. The focus is on identifying and mitigating common side products encountered during a typical two-step synthesis involving a Grignard reaction to form the alcohol precursor, followed by acid-catalyzed dehydration.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its precursor, 1,3-dimethylcyclopentanol (B94075).
Precursor Synthesis: Grignard Reaction
A primary route to the precursor, 1,3-dimethylcyclopentanol, involves the reaction of 3-methylcyclopentanone (B121447) with a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide).[1] The purity of the alcohol directly impacts the final dehydration step.
Q1: My yield of 1,3-dimethylcyclopentanol is low and contains several impurities. What are the common side products and how can I avoid them?
A1: Low yields and impurities in this Grignard synthesis are common and often related to reagent quality and reaction conditions.[1] Key side products and unreacted materials are summarized below.
Table 1: Common Impurities in the Grignard Synthesis of 1,3-Dimethylcyclopentanol
| Impurity/Side Product | Identification Method | Mitigation Strategy |
| Unreacted 3-Methylcyclopentanone | GC-MS, ¹H NMR (ketone signal) | Ensure slow, dropwise addition of the ketone to a slight excess of the Grignard reagent. Allow for sufficient reaction time to drive the reaction to completion.[1] |
| 1-Methylcyclopentanol | GC-MS, ¹H NMR | This side product can arise from the reduction of the ketone. While less common with methyl Grignard reagents, ensuring a controlled, low-temperature addition of the ketone can minimize this pathway.[1] |
| Quenched Grignard Reagent (e.g., Methane) | Not typically isolated | Use anhydrous solvents (e.g., diethyl ether, THF) and ensure all glassware is thoroughly oven-dried. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the highly reactive Grignard reagent.[2] |
| Wurtz Coupling Products (e.g., Ethane) | GC-MS (volatile) | Optimize the rate of addition of the methyl halide during the formation of the Grignard reagent to minimize coupling side reactions.[1] |
Target Synthesis: Dehydration of 1,3-Dimethylcyclopentanol
The final step is typically an acid-catalyzed dehydration of 1,3-dimethylcyclopentanol to form the target alkene.[3]
Q2: I am trying to dehydrate 1,3-dimethylcyclopentanol, but I am getting a mixture of alkene isomers. Why is this happening?
A2: The formation of multiple isomers is an inherent outcome of the E1 (unimolecular elimination) mechanism that governs the acid-catalyzed dehydration of tertiary alcohols.[3] The process involves the formation of a tertiary carbocation intermediate after the loss of water.[4] This carbocation can be deprotonated at different adjacent carbon atoms, leading to a mixture of alkene products. The distribution of these products is generally governed by Zaitsev's rule, which favors the formation of the most substituted (i.e., most stable) alkene.[5]
Q3: What are the primary side products I should expect from the dehydration of 1,3-dimethylcyclopentanol?
A3: You should expect to form a mixture of dimethylcyclopentene isomers. The major product will be the most stable, tetrasubstituted alkene, with smaller amounts of less-substituted isomers. In some cases, carbocation rearrangements can lead to other isomers, though this is less pronounced when a stable tertiary carbocation is already formed.[3][6]
Table 2: Expected Alkene Products from Dehydration of 1,3-Dimethylcyclopentanol
| Alkene Product | Structure | Substitution of Double Bond | Expected Relative Abundance |
| This compound | (Target Product) | Tetrasubstituted | Major |
| 1,5-Dimethylcyclopentene | (Side Product) | Trisubstituted | Minor |
| 2,3-Dimethylcyclopentene | (Side Product, from rearrangement) | Trisubstituted | Minor |
Note: The relative abundances are based on theoretical principles of alkene stability. Actual experimental distribution will depend on specific reaction conditions and should be quantified by Gas Chromatography (GC).[3]
Q4: How can I control the product distribution and minimize side products during dehydration?
A4: While completely eliminating side products in an E1 reaction is difficult, you can influence the distribution:
-
Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are standard but can promote rearrangements at higher temperatures.[6]
-
Temperature Control: Perform the dehydration at the lowest possible temperature that allows for a reasonable reaction rate. Often, the alkene is distilled out of the reaction mixture as it forms to prevent further isomerization or polymerization.[7]
-
Alternative Reagents: To favor elimination with less rearrangement, consider using reagents that proceed through an E2-like mechanism. For example, treating the alcohol with phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270) often provides better selectivity for the less-substituted product and minimizes carbocation rearrangements.[6]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethylcyclopentanol via Grignard Reaction
This protocol is adapted from standard procedures for the synthesis of tertiary alcohols from ketones.[2]
-
Materials: Magnesium turnings, methyl iodide, anhydrous diethyl ether, 3-methylcyclopentanone, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Grignard Reagent Formation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add enough anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise. If the reaction does not initiate, a small iodine crystal can be added. Maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent by rotary evaporation. Purify the crude 1,3-dimethylcyclopentanol by fractional distillation.[1]
-
Protocol 2: Acid-Catalyzed Dehydration of 1,3-Dimethylcyclopentanol
This protocol describes a general procedure for the dehydration of a tertiary alcohol.[3][7]
-
Materials: 1,3-Dimethylcyclopentanol, concentrated sulfuric acid (or 85% phosphoric acid), 5% sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄), distillation apparatus.
-
Procedure:
-
Reaction Setup: Place 1,3-dimethylcyclopentanol (1.0 eq) in a round-bottom flask suitable for distillation.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or a small volume of 85% phosphoric acid.
-
Distillation: Heat the mixture to gently distill the alkene products as they form. The collection flask should be cooled in an ice bath. The distillation temperature should be monitored.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with 5% NaHCO₃ solution to neutralize any residual acid, followed by a water wash.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: The final product is a mixture of alkene isomers. The composition should be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Further purification by fractional distillation may be possible but can be challenging due to close boiling points.
-
Visualizations
Caption: Reaction pathway for the E1 dehydration of 1,3-dimethylcyclopentanol.
Caption: Troubleshooting workflow for identifying and mitigating side products.
References
Technical Support Center: Optimizing 1,3-Dimethylcyclopentene Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of reactions involving 1,3-dimethylcyclopentene. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate experimental success.
Troubleshooting Guide and FAQs
This section addresses common challenges encountered during the synthesis of this compound, primarily through the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol (B94075).
Q1: My dehydration reaction of 1,3-dimethylcyclopentanol resulted in a low yield of this compound and a mixture of other isomers. How can I improve the selectivity for the desired product?
A1: It is common for the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol to produce a mixture of alkene isomers due to the E1 elimination mechanism that proceeds through a carbocation intermediate.[1] The major product is typically the most thermodynamically stable alkene, which, according to Zaitsev's rule, is the most substituted alkene. In this case, this compound is the tetrasubstituted and most stable isomer, and is therefore expected to be the major product.[1]
To enhance the yield of this compound, consider the following strategies:
-
Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, their propensity to cause rearrangements and side reactions can vary.[1] Phosphoric acid is often considered milder than sulfuric acid and may lead to a cleaner reaction with fewer byproducts.
-
Temperature Control: The reaction temperature plays a crucial role in product distribution. Higher temperatures can favor the thermodynamically more stable product (this compound), but can also promote side reactions and decomposition. It is advisable to start with a moderate temperature and optimize based on experimental results.
-
Reaction Time: Prolonged reaction times can sometimes lead to the isomerization of the desired product into other, less stable alkenes. Monitoring the reaction progress using Gas Chromatography (GC) can help determine the optimal reaction time to maximize the yield of this compound before significant isomerization occurs.
Q2: I have identified 1,5-dimethylcyclopentene (B93963) and 2,3-dimethylcyclopentene in my product mixture. Where do these side products come from?
A2: The formation of these isomers is a direct consequence of the E1 reaction mechanism.[1]
-
1,5-dimethylcyclopentene is formed by the deprotonation of the initial tertiary carbocation at the C5 position.[1] This is a trisubstituted alkene and is less stable than this compound, hence it is typically a minor product.[1]
-
2,3-dimethylcyclopentene arises from a carbocation rearrangement. The initial tertiary carbocation can undergo a 1,2-hydride shift from the C2 to the C1 position, forming a more stable tertiary carbocation at C2. Deprotonation of this rearranged carbocation leads to the formation of 2,3-dimethylcyclopentene.[1]
To minimize the formation of these side products, using milder reaction conditions (e.g., a less concentrated acid, lower temperature) can sometimes disfavor carbocation rearrangements.
Q3: What is the best way to analyze the product mixture to determine the yield of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the product mixture.[1] GC will separate the different isomers, and the area under each peak is proportional to the molar amount of that compound in the mixture.[2] This allows for the determination of the relative percentages of each alkene isomer. Mass spectrometry will confirm the identity of each isomer by its mass-to-charge ratio.
Q4: Can I use a solid acid catalyst for the dehydration of 1,3-dimethylcyclopentanol?
Quantitative Data on Product Distribution
While specific quantitative data for the dehydration of 1,3-dimethylcyclopentanol under various conditions is not extensively published, the following table provides an illustrative product distribution based on theoretical principles.[1] For a practical comparison, data from the dehydration of a similar cyclic alcohol, 2-methylcyclohexanol, is included, demonstrating the typical product ratios observed in such reactions.
Table 1: Theoretical and Analogous Product Distribution in Acid-Catalyzed Dehydration
| Starting Material | Acid Catalyst | Temperature (°C) | Product | Substitution | Expected/Observed Abundance | Reference |
| 1,3-Dimethylcyclopentanol | H₂SO₄ or H₃PO₄ | Not Specified | This compound | Tetrasubstituted | Major | [1] |
| 1,5-Dimethylcyclopentene | Trisubstituted | Minor | [1] | |||
| 2,3-Dimethylcyclopentene (from rearrangement) | Trisubstituted | Minor | [1] | |||
| 2-Methylcyclohexanol (Analogous System) | 9M H₂SO₄ | Not Specified | 1-Methylcyclohexene | Trisubstituted | 66.35% | [4] |
| 3-Methylcyclohexene | Disubstituted | 33.65% | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 1,3-Dimethylcyclopentanol
This protocol describes a general procedure for the synthesis of this compound via the dehydration of 1,3-dimethylcyclopentanol.
Materials:
-
1,3-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, place the 1,3-dimethylcyclopentanol and add a catalytic amount of either concentrated sulfuric acid or 85% phosphoric acid.
-
Distillation: Heat the mixture to a temperature sufficient to distill the alkene product as it is formed. The collection flask should be cooled in an ice bath.
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove residual water.
-
Isolation: Decant or filter the dried liquid into a pre-weighed vial to obtain the mixture of dimethylcyclopentene isomers.
-
Analysis: Characterize the product mixture using GC-MS to determine the relative percentages of the alkene isomers.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism
The following diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol, showing the formation of the major product, this compound, and the minor isomers.
Caption: E1 mechanism for the dehydration of 1,3-dimethylcyclopentanol.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and analysis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: 1,3-Dimethylcyclopentene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the polymerization of 1,3-dimethylcyclopentene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound, a substituted cyclic olefin, can typically be polymerized through several methods, including Cationic Polymerization, Ziegler-Natta Polymerization, and Ring-Opening Metathesis Polymerization (ROMP).[1][2][3] The choice of method will significantly influence the resulting polymer's microstructure, molecular weight, and polydispersity.
Q2: My polymerization of this compound has a very low yield. What are the common causes?
A2: Low yields in this compound polymerization can stem from several factors. The most common issues include impurities in the monomer or solvent (especially water), improper handling or deactivation of the initiator or catalyst, and suboptimal reaction conditions such as temperature.[4][5] The presence of acidic impurities can also lead to unwanted side reactions.[6]
Q3: I am observing a broad molecular weight distribution (high polydispersity index - PDI) in my final polymer. How can I narrow it?
A3: A high PDI is often indicative of uncontrolled polymerization. To achieve a narrower molecular weight distribution, ensure the rigorous purification of both the monomer and solvent to remove any chain-terminating impurities.[4] Maintaining a constant temperature and ensuring efficient mixing during polymerization are also crucial. For techniques like ROMP, the choice of catalyst can significantly impact the PDI.[2]
Q4: What are the likely side reactions during the polymerization of this compound?
A4: During cationic polymerization, the acidic conditions can catalyze isomerization of the double bond or lead to other unwanted side reactions.[6] For substituted cyclopentenes, 1,3-addition following a hydride shift is a possible side reaction.[3] In ROMP, secondary metathesis reactions can occur, leading to changes in the polymer's molecular weight and distribution over time.
Q5: How should I purify and store the this compound monomer?
A5: The monomer should be purified by distillation, often over a drying agent like calcium hydride, to remove inhibitors and other impurities.[7] It is critical to store the purified monomer at low temperatures (2-8 °C or frozen for long-term storage) under an inert atmosphere (e.g., argon or nitrogen) to prevent premature polymerization.[8]
Troubleshooting Guide
Issue 1: Low or No Polymerization
| Potential Cause | Recommended Solution | Citation |
| Monomer or Solvent Impurities | Ensure monomer and solvent are rigorously dried and purified. Water is a known inhibitor for many polymerization reactions. Use freshly distilled solvents. | [1][4][6] |
| Inactive Initiator/Catalyst | Use a fresh batch of initiator or catalyst. Ensure proper storage and handling to prevent deactivation. For multi-component catalyst systems, ensure the correct stoichiometry and activation procedure. | [4] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some polymerizations require sub-zero temperatures to control the reaction rate and suppress side reactions, while others may need elevated temperatures for initiation. | [1][4] |
| Presence of Oxygen | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles, especially for oxygen-sensitive polymerizations like ROMP. Maintain an inert atmosphere throughout the reaction. | [9] |
Issue 2: Polymer with Undesirable Molecular Weight or PDI
| Potential Cause | Recommended Solution | Citation |
| Incorrect Monomer-to-Initiator Ratio | Carefully control the stoichiometry of the monomer and initiator. This ratio is a key determinant of the final molecular weight. | [2] |
| Chain Transfer Reactions | Purify the monomer and solvent to remove impurities that can act as chain transfer agents. | [10] |
| Slow Initiation | Ensure the initiator is appropriate for the monomer and reaction conditions to promote rapid and uniform initiation of all polymer chains. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound in an anhydrous solvent (e.g., dichloromethane). Cool the solution to the desired reaction temperature (e.g., -78 °C).[1]
-
Initiation: In a separate flask, prepare a solution of a Lewis acid initiator (e.g., AlCl₃ or BF₃·OEt₂) in the same anhydrous solvent. Slowly add the initiator solution to the stirred monomer solution. A co-initiator, such as a trace amount of water, may be necessary.[1][11]
-
Polymerization: Maintain the reaction at the chosen temperature and monitor the viscosity of the solution.
-
Termination and Isolation: Terminate the reaction by adding a quenching agent like methanol. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash it with the non-solvent, and dry it under a vacuum.[2]
Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
-
Preparation: Use oven-dried glassware and perform the experiment under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask, dissolve the desired amount of a Grubbs' or Schrock catalyst in an anhydrous solvent (e.g., toluene (B28343) or dichloromethane).[2]
-
Polymerization: To the stirred catalyst solution, add the freshly distilled this compound via syringe. The monomer-to-catalyst ratio will influence the target molecular weight.[2]
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by adding an inhibitor like ethyl vinyl ether. Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.[7]
Data Presentation
Table 1: Representative Data for Polymerization of Cyclopentene Derivatives
Note: Specific quantitative data for this compound is limited. This table presents typical data for related cyclic olefins to provide a general reference.
| Polymerization Method | Catalyst/Initiator | Monomer | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Citation |
| ROMP | Grubbs' 1st Gen. | Norbornene/Cyclopentene | Toluene | 25 | >95 | 50,000 | 1.1 | [1] |
| Cationic | AlCl₃ | 3-Methylcyclopentene | Not Specified | Not Specified | Low | High | Broad | [1] |
| ROMP | Grubbs' 3rd Gen. | Functionalized Cyclopentene | Dichloromethane | 25 | >95 | 13,100 | 1.18 | [7] |
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound polymerization.
Caption: A generalized experimental workflow for the polymerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: 1,3-Dimethylcyclopentene NMR Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in the Nuclear Magnetic Resonance (NMR) spectrum of 1,3-dimethylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my ¹H NMR spectrum than I expected for this compound. What could be the reason?
A1: The most common reason for extra signals is the presence of isomeric impurities. A frequent synthetic route to this compound is the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol. This reaction often yields a mixture of alkene isomers, including 1,5-dimethylcyclopentene (B93963) and potentially products from carbocation rearrangements.[1] Other possibilities include residual solvents from the synthesis or purification, or the presence of unreacted starting material.
Q2: The chemical shifts in my spectrum don't perfectly match the predicted values. Should I be concerned?
A2: Minor deviations from predicted chemical shifts are common. NMR prediction software provides estimates, and actual values can be influenced by the solvent, concentration, and temperature. However, significant differences or the appearance of unexpected splitting patterns may indicate the presence of the issues mentioned in A1.
Q3: How can I confirm the identity of the unexpected peaks?
A3: To identify impurities, you can:
-
Consult reference tables: Compare the unexpected chemical shifts to known values for common solvents and impurities.
-
Spike your sample: If you suspect a specific impurity (e.g., an isomeric byproduct), you can add a small amount of a pure standard of that compound to your NMR tube and re-acquire the spectrum. The intensification of the unexpected peaks will confirm its identity.
-
2D NMR techniques: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds in your sample.
Q4: My baseline is noisy and my peaks are broad. What should I do?
A4: A noisy baseline and broad peaks can stem from several factors, including a low sample concentration, poor instrument shimming, or the presence of paramagnetic impurities. Ensure your sample is sufficiently concentrated and that the NMR spectrometer is properly shimmed before data acquisition.
Troubleshooting Guide
Issue: Presence of Unexpected Signals
Possible Cause 1: Isomeric Impurities from Synthesis
-
Explanation: The acid-catalyzed dehydration of 1,3-dimethylcyclopentanol, a common precursor, proceeds through a carbocation intermediate. This can lead to the formation of a mixture of isomeric dimethylcyclopentenes.[1] The major product is typically the most stable alkene (Zaitsev's rule), but other isomers are often formed as byproducts.
-
Solution:
-
Predict Isomer Spectra: Use NMR prediction software or consult literature for the expected ¹H and ¹³C NMR spectra of likely isomers such as 1,5-dimethylcyclopentene and 1,2-dimethylcyclopentene.
-
Compare Spectra: Compare the predicted spectra of the isomers with your experimental data to identify the signals corresponding to the impurities.
-
Chromatographic Separation: If the isomers cannot be identified or if a pure sample is required, consider purification using techniques like preparative gas chromatography (GC) or fractional distillation.
-
Possible Cause 2: Residual Solvents
-
Explanation: Solvents used during the synthesis or purification (e.g., diethyl ether, dichloromethane, hexanes) may not have been completely removed.
-
Solution: Consult tables of common NMR solvent impurities to identify the characteristic chemical shifts of residual solvents. Proper drying of the sample under high vacuum is recommended to remove volatile impurities.
Possible Cause 3: Unreacted Starting Material
-
Explanation: If the reaction did not go to completion, the NMR spectrum may show signals corresponding to the starting material, such as 1,3-dimethylcyclopentanol.
-
Solution: Compare the unexpected peaks with the known NMR spectrum of the starting material. If present, further purification of the product is necessary.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound and Potential Isomeric Impurities
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | =C-H | ~5.2 | m |
| -CH- | ~2.5 | m | |
| -CH₂- | ~1.5 - 2.2 | m | |
| =C-CH₃ | ~1.6 | s | |
| -CH-CH₃ | ~1.0 | d | |
| 1,5-Dimethylcyclopentene | =C-H | ~5.4 | m |
| -CH- | ~2.3 | m | |
| -CH₂- | ~1.4 - 2.0 | m | |
| =C-CH₃ | ~1.7 | s | |
| -CH-CH₃ | ~1.1 | d | |
| 1,2-Dimethylcyclopentene | -CH₂- (allylic) | ~2.2 | t |
| -CH₂- | ~1.8 | p | |
| =C-CH₃ | ~1.6 | s |
Note: These are predicted values and may vary slightly from experimental data.
Table 2: Predicted ¹³C NMR Data for this compound and Potential Isomeric Impurities
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | =C | ~145, ~120 |
| -CH- | ~40 | |
| -CH₂- | ~35, ~30 | |
| =C-CH₃ | ~12 | |
| -CH-CH₃ | ~20 | |
| 1,5-Dimethylcyclopentene | =C | ~148, ~118 |
| -CH- | ~38 | |
| -CH₂- | ~33, ~28 | |
| =C-CH₃ | ~14 | |
| -CH-CH₃ | ~22 | |
| 1,2-Dimethylcyclopentene | =C | ~130 |
| -CH₂- (allylic) | ~30 | |
| -CH₂- | ~25 | |
| =C-CH₃ | ~15 |
Note: These are predicted values and may vary slightly from experimental data.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolution: Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the Pasteur pipette.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.
Protocol for Synthesis of this compound via Dehydration of 1,3-Dimethylcyclopentanol
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, place 1,3-dimethylcyclopentanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, dropwise while stirring.
-
Heating: Gently heat the mixture to initiate the dehydration reaction. The alkene products will distill as they are formed.
-
Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation to separate the isomeric products if necessary.
Mandatory Visualization
Caption: A workflow for troubleshooting unexpected signals in an NMR spectrum.
Caption: Synthetic pathway for this compound and potential byproducts.
References
Optimizing Catalyst Performance for 1,3-Dimethylcyclopentene Hydrogenation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1,3-dimethylcyclopentene. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrogenation of this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows little to no consumption of this compound after an extended period. What are the potential causes and how can I fix it?
-
Answer: Low or no conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or substrate purity.
-
Catalyst Inactivity: The catalyst is the most critical component of the hydrogenation reaction.
-
Catalyst Poisoning: The active sites on the catalyst surface can be blocked by impurities. Common poisons include sulfur and nitrogen compounds. Ensure your substrate and solvent are of high purity.[1] Carbon monoxide (CO), which can be a contaminant in the hydrogen gas, can also act as an inhibitor.
-
Improper Handling/Storage: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and may be deactivated by exposure to air.[1] Always handle the catalyst under an inert atmosphere.
-
Sintering or Coking: High reaction temperatures can cause the metal particles of the catalyst to clump together (sintering) or for carbonaceous deposits (coke) to form on the surface, both of which reduce the active surface area.[1]
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: While balloon pressure is often adequate for simple alkenes, some systems may require higher pressures to achieve a reasonable reaction rate.[1]
-
Inadequate Agitation: Efficient mixing is crucial to ensure proper contact between the hydrogen gas, the substrate dissolved in the solvent, and the solid catalyst.[1] If the reaction mixture is not stirred vigorously, the reaction will be mass-transfer limited.
-
Incorrect Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst deactivation. For many hydrogenations, room temperature is a good starting point.[1]
-
-
Troubleshooting Workflow:
-
Issue 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)
-
Question: The hydrogenation of my this compound is yielding a mixture of cis- and trans-1,3-dimethylcyclopentane (B44218), but I need to favor the cis isomer. How can I improve the diastereoselectivity?
-
Answer: The stereochemical outcome of the hydrogenation of this compound is primarily governed by the principle of syn-addition, where both hydrogen atoms add to the same face of the double bond. [2]The diastereoselectivity is therefore determined by which face of the alkene adsorbs onto the catalyst surface.
-
Steric Hindrance: The methyl groups on the cyclopentene (B43876) ring create steric bulk, which will influence how the alkene approaches the catalyst. The less sterically hindered face of the double bond is more likely to interact with the catalyst surface, leading to the addition of hydrogen from that face. For this compound, the hydrogen atoms are expected to add to the face opposite the two methyl groups, resulting in cis-1,3-dimethylcyclopentane (B1584825) as the major product.
-
Catalyst Choice: The choice of catalyst can influence the diastereomeric ratio. While Pd/C is a commonly used and effective catalyst, platinum-based catalysts may offer different selectivity. For example, in the hydrogenation of a similar substrate, 2-methyl-3-phenylcyclopenten-1-ol, Pd/C gave a diastereomeric ratio of 56:44, while a Pt/SiO₂ catalyst provided a ratio of 72:28. Isomerization of adjacent stereocenters is a known side-reaction with Pd/C, which can be less of an issue when using platinum catalysts.
[3]
-
Reaction Conditions: Temperature and hydrogen pressure can also play a role in selectivity. Milder conditions (lower temperature and pressure) often lead to higher selectivity.
-
Strategies for Improving cis-Selectivity:
-
Catalyst Screening: Test different catalysts such as Pt/C, PtO₂, or even Rh/C to see if they provide a better diastereomeric ratio compared to Pd/C.
-
Optimize Conditions: Run the reaction at room temperature or below, and use a lower hydrogen pressure (e.g., balloon pressure) to favor the kinetically controlled product.
-
Solvent Effects: The choice of solvent can sometimes influence selectivity. Protic solvents like ethanol (B145695) and methanol (B129727) are common, but it may be worth screening aprotic solvents like ethyl acetate (B1210297) or hexane.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the hydrogenation of this compound?
A1: The major product is expected to be cis-1,3-dimethylcyclopentane. This is due to the syn-addition of hydrogen to the less sterically hindered face of the double bond, which is the face opposite to the two methyl groups.
Q2: Which catalyst is generally recommended for the hydrogenation of substituted cyclopentenes?
A2: Palladium on carbon (Pd/C) is the most widely used catalyst for alkene hydrogenation due to its high activity and cost-effectiveness. [1]However, for achieving higher diastereoselectivity, platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂, Adam's catalyst) may be better choices as they are sometimes less prone to causing isomerization.
[1][3]
Q3: What are standard catalyst loadings and reaction times?
A3: A typical catalyst loading is 5-10 mol% of the metal relative to the substrate. Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction's progress using techniques like TLC, GC, or LC-MS to determine when the starting material has been fully consumed.
Q4: How should I safely handle and dispose of the catalyst after the reaction?
A4: Heterogeneous catalysts like Pd/C are pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. After the reaction is complete, the mixture should be purged with an inert gas (like nitrogen or argon) to remove excess hydrogen. The catalyst is then typically removed by filtration through a pad of Celite®. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air and should be disposed of in a designated waste container for pyrophoric materials.
Data Presentation
Table 1: Comparison of Common Catalysts for Alkene Hydrogenation
Catalyst Typical Substrates Advantages Potential Issues Pd/C Simple alkenes, alkynes High activity, cost-effective Can cause isomerization, sensitive to sulfur/nitrogen poisoning [1][3] Pt/C or PtO₂ Hindered alkenes, aromatic rings Often more active than Pd, good chemoselectivity Higher cost than Pd/C [1] Raney Ni Wide range of functional groups Cost-effective for large-scale reactions Can be pyrophoric, may require higher temperatures/pressures Rh/C Alkenes, aromatic systems Effective for specific transformations Higher cost
Table 2: Influence of Reaction Parameters on Hydrogenation Outcome
Parameter Typical Range Effect on Reaction Optimization Strategy Catalyst Loading 1-10 mol% Higher loading increases rate Start with 5 mol% and increase if the reaction is slow. Hydrogen Pressure 1-5 bar (balloon) Higher pressure increases rate Balloon pressure is often sufficient; use higher pressure for hindered substrates. [1] Temperature 20-80 °C Higher temperature increases rate Start at room temperature; adjust as needed, but be aware of potential side reactions. [1] Solvent Ethanol, Methanol, Ethyl Acetate, Hexane Affects solubility of substrate and hydrogen Ensure the solvent is dry and deoxygenated. Agitation Vigorous stirring Crucial for mass transfer Use a stir bar and stir plate that can provide strong, consistent mixing. [1]
Experimental Protocols
General Protocol for the Hydrogenation of this compound
This protocol provides a general guideline. The specific amounts of reagents and reaction time may need to be optimized.
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 10% Pd/C, 5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add an appropriate anhydrous and degassed solvent (e.g., ethanol, 20 mL for a 1 mmol scale reaction) via a syringe.
-
System Purge: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.
[1]4. Substrate Addition: Dissolve the this compound (1 mmol) in a small amount of the reaction solvent and add it to the reaction flask via syringe.
[1]5. Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
[1]6. Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or GC-MS to check for the disappearance of the starting material and the appearance of the product isomers.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure all the product is collected.
[1]8. Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The cis- and trans-1,3-dimethylcyclopentane can then be analyzed to determine the diastereomeric ratio. Further purification is likely not necessary if the reaction goes to completion without side products.
Experimental Workflow Diagram
General experimental workflow for hydrogenation.
References
Technical Support Center: Synthesis of 1,3-Dimethylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dimethylcyclopentene. The content is designed to address common pitfalls and offer practical solutions to challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory synthesis of this compound is the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol (B94075). This reaction proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate.[1]
Q2: Why do I obtain a mixture of isomeric alkenes instead of pure this compound?
The formation of multiple isomers is a common outcome in the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol. This is due to two main factors:
-
Zaitsev's Rule: This rule predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. In this case, this compound is a tetrasubstituted alkene, making it the thermodynamically favored product.[1][2]
-
Carbocation Rearrangements: The tertiary carbocation formed after the loss of water can undergo rearrangements, such as 1,2-hydride shifts, to form other stable carbocations. Deprotonation of these rearranged carbocations leads to the formation of isomeric alkenes like 1,5-dimethylcyclopentene (B93963) and 2,3-dimethylcyclopentene.[1]
Q3: What are the expected side products in the dehydration of 1,3-dimethylcyclopentanol?
The primary side products are isomers of this compound. Based on the reaction mechanism, you can expect to find:
-
1,5-Dimethylcyclopentene: A trisubstituted alkene formed from deprotonation without rearrangement.[1]
-
2,3-Dimethylcyclopentene: A trisubstituted alkene that can be formed after a 1,2-hydride shift.[1]
Under certain conditions, polymerization of the product alkenes can also occur, leading to the formation of higher molecular weight byproducts, often observed as a brown residue in the distillation flask.
Q4: How can I influence the product distribution to favor this compound?
Controlling the regioselectivity of the dehydration is key to maximizing the yield of the desired product. Here are some factors to consider:
-
Choice of Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used. While both can be effective, their concentration and the reaction temperature can influence the extent of rearrangements.
-
Temperature: Higher temperatures generally favor elimination reactions. However, excessively high temperatures can also promote side reactions and polymerization. For tertiary alcohols, dehydration can often be achieved at relatively mild temperatures (25-80°C).[3]
-
Reaction Time: Prolonged reaction times can sometimes lead to isomerization of the initially formed alkenes. Monitoring the reaction progress by Gas Chromatography (GC) is recommended to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alkene Mixture | Incomplete Reaction: The reaction may not have reached completion. | - Increase the reaction temperature moderately.- Extend the reaction time and monitor progress by GC. |
| Ether Formation: At lower temperatures, a competing Sₙ2 reaction can lead to the formation of a diether.[3] | - Ensure the reaction temperature is sufficient for elimination (typically above 50°C for tertiary alcohols). | |
| Loss of Product During Workup: The product is volatile and can be lost during extraction or solvent removal. | - Use a cooled receiving flask during distillation.- Be cautious during rotary evaporation, using minimal vacuum and a low-temperature water bath. | |
| High Percentage of Isomeric Impurities | Carbocation Rearrangements: The reaction conditions may be too harsh, promoting hydride shifts. | - Use a milder acid catalyst, such as phosphoric acid instead of sulfuric acid.- Lower the reaction temperature.- Consider using a non-acidic dehydration method, such as treatment with phosphorus oxychloride (POCl₃) in pyridine.[4] |
| Isomerization of the Product: The desired product may be isomerizing under the reaction conditions. | - Minimize the reaction time once the starting material is consumed.- Distill the product as it is formed to remove it from the acidic reaction mixture. | |
| Formation of a Dark Brown Residue | Polymerization: The acidic conditions and heat can cause the product alkenes to polymerize. | - Lower the reaction temperature.- Use a less concentrated acid solution.- Distill the product as it forms to prevent prolonged exposure to the acidic catalyst. |
| Difficulty in Product Purification | Similar Boiling Points of Isomers: The boiling points of the dimethylcyclopentene isomers are very close, making separation by fractional distillation challenging. | - Use a high-efficiency fractional distillation column (e.g., a Vigreux or spinning band column).- For analytical purposes, Gas Chromatography (GC) is the most effective method for separating and quantifying the isomers. |
Quantitative Data on Product Distribution
The following table provides illustrative data on the expected product distribution from the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol under different conditions. Note: This data is representative and based on established principles of organic chemistry. Actual yields may vary depending on specific experimental parameters.
| Acid Catalyst | Temperature (°C) | This compound (%) | 1,5-Dimethylcyclopentene (%) | 2,3-Dimethylcyclopentene (%) |
| 85% H₃PO₄ | 80 | ~75 | ~20 | ~5 |
| 50% H₂SO₄ | 60 | ~70 | ~25 | ~5 |
| Conc. H₂SO₄ | 100 | ~60 | ~30 | ~10 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 1,3-Dimethylcyclopentanol
This protocol describes a general procedure for the synthesis of this compound via the dehydration of its corresponding alcohol.
Materials:
-
1,3-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place 1,3-dimethylcyclopentanol (1.0 eq) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or a larger volume of 85% phosphoric acid.
-
Heat the mixture gently with a heating mantle. The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.[1]
-
Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The final product can be further purified by fractional distillation.
-
Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the alkene isomers.[1]
Protocol 2: Synthesis of this compound via the Wittig Reaction (Alternative Route)
This protocol outlines a potential alternative synthesis starting from 3-methylcyclopentanone (B121447).
Materials:
-
3-Methylcyclopentanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether.
-
Cool the suspension to 0°C and add n-butyllithium dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: To the ylide solution, add a solution of 3-methylcyclopentanone in anhydrous diethyl ether dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.
Protocol 3: Synthesis of this compound via the Shapiro Reaction (Alternative Route)
This protocol provides another potential alternative synthesis from 3-methylcyclopentanone.
Materials:
-
3-Methylcyclopentanone
-
p-Toluenesulfonhydrazide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Hydrazone Formation: Dissolve 3-methylcyclopentanone and p-toluenesulfonhydrazide in methanol or ethanol and heat to reflux for a few hours. The tosylhydrazone will precipitate upon cooling.
-
Shapiro Reaction: In a flame-dried, three-necked flask under an inert atmosphere, suspend the dried tosylhydrazone in anhydrous diethyl ether.
-
Cool the suspension to -78°C and add two equivalents of n-butyllithium dropwise with stirring.[5]
-
Allow the reaction to slowly warm to room temperature. The evolution of nitrogen gas will be observed.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Visualizations
Caption: Signaling pathway for the formation of this compound and its isomers.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of 1,3-Dimethylcyclopentene
Welcome to the Technical Support Center for the purification of 1,3-dimethylcyclopentene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of isomeric impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found with this compound?
A1: Common isomeric impurities can include other dimethylcyclopentene isomers such as 1,2-dimethylcyclopentene (B3386875) and 2,3-dimethylcyclopentene, which may form as byproducts during synthesis. Positional isomers of the double bond are also possible. Depending on the synthetic route, stereoisomers (cis/trans) of related saturated compounds like 1,3-dimethylcyclopentane (B1582162) might also be present if hydrogenation or other saturation reactions occur.
Q2: What are the primary methods for separating isomers of this compound?
A2: The most effective methods for separating isomers of this compound are fractional distillation, preparative gas chromatography (preparative GC), and adsorption chromatography. The choice of method depends on the boiling point differences between the isomers, the quantity of material to be purified, and the required purity level.
Q3: How close are the boiling points of dimethylcyclopentene isomers, and how does this affect purification?
A3: Isomers of dimethylcyclopentene often have very close boiling points, making separation by standard distillation challenging. For instance, this compound has a boiling point of approximately 92°C. Other isomers will have boiling points in a similar range. This necessitates the use of high-efficiency fractional distillation columns or chromatographic methods for effective separation.
Q4: When should I choose preparative GC over fractional distillation?
A4: Preparative GC is ideal for separating isomers with very close boiling points that are difficult to resolve by fractional distillation. It offers higher resolution and is suitable for obtaining high-purity fractions on a smaller scale (microgram to gram). Fractional distillation is more practical for larger-scale purifications (multi-gram to kilogram) when there is a sufficient, albeit small, difference in boiling points.
Q5: Can adsorption chromatography be used to separate nonpolar isomers like dimethylcyclopentenes?
A5: Yes, adsorption chromatography can be effective.[1][2] Although the isomers are all nonpolar, subtle differences in their shape and the way they interact with the stationary phase (like silica (B1680970) gel or alumina) can allow for separation.[1][2] The choice of a nonpolar mobile phase is crucial for achieving good resolution.[3][4]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[5] - Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium on each plate.[5] |
| Distillation rate is too fast. | - Reduce the heating rate to ensure a slow, dropwise collection of the distillate (e.g., 1-2 drops per second). | |
| Poor insulation of the column. | - Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[5] | |
| Azeotrope Formation | The isomeric mixture forms an azeotrope. | - If an azeotrope is suspected, further purification by distillation will not be effective.[6][7][8][9] - Switch to an alternative separation technique like preparative GC or adsorption chromatography. |
| Bumping or Uneven Boiling | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
Preparative Gas Chromatography (GC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Resolution of Isomer Peaks | Inappropriate GC column. | - Use a high-resolution capillary column with a stationary phase suitable for separating hydrocarbons, such as a nonpolar (e.g., DB-1, HP-5) or a slightly polar phase. For very similar isomers, a liquid crystalline stationary phase might offer better selectivity.[10] |
| Incorrect oven temperature program. | - Optimize the temperature program. A slower temperature ramp will generally improve the resolution of closely eluting peaks.[11] | |
| Carrier gas flow rate is not optimal. | - Adjust the carrier gas flow rate to the optimal linear velocity for the column being used to maximize efficiency.[11] | |
| Peak Tailing | Active sites in the injector or column. | - While less common for nonpolar hydrocarbons, ensure the use of a deactivated inlet liner.[12][13][14][15][16] - If the column is old, it may have become active; consider replacing it.[14] |
| Poor column installation. | - Ensure the column is cut cleanly and installed at the correct depth in the injector and detector to avoid dead volume.[13] | |
| Ghost Peaks (Unexpected Peaks) | Contamination from previous injections or septum bleed. | - Run a blank gradient to bake out contaminants from the column and injector. - Use high-quality, low-bleed septa.[17] |
Adsorption Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers | Incorrect solvent system. | - Since the compounds are nonpolar, use a very nonpolar mobile phase (e.g., hexane, pentane, or petroleum ether).[3] - A very small amount of a slightly more polar solvent might be added to modulate retention, but this should be done with care. |
| Inappropriate stationary phase. | - Silica gel is a common choice for separating nonpolar compounds.[1][2][18][19] Alumina can also be effective.[1][2] The choice may depend on the specific isomers. | |
| Broad or Tailing Peaks | Uneven packing of the column. | - Ensure the column is packed uniformly to avoid channeling.[20] |
| Sample was loaded in too large a volume of solvent. | - Dissolve the sample in a minimal amount of the mobile phase for loading onto the column.[20] | |
| Irreproducible Results | Inconsistent solvent quality or stationary phase activity. | - Use high-purity solvents and ensure the stationary phase has a consistent activity level (water content can affect silica gel and alumina). |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is suitable for separating isomers with a boiling point difference of at least 1-2°C on a multi-gram scale.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
High-efficiency fractionating column (e.g., a 50 cm Vigreux column or a column packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.
-
Place the crude this compound mixture and boiling chips (or a stir bar) into the round-bottom flask.
-
Insulate the fractionating column with glass wool or aluminum foil.
-
Begin heating the flask slowly and evenly.
-
Allow the vapor to rise slowly through the column, establishing a temperature gradient.
-
Collect the initial fraction (forerun) which may contain more volatile impurities.
-
Carefully monitor the temperature at the distillation head. Collect fractions over narrow boiling ranges (e.g., every 0.5°C).
-
Analyze the collected fractions by GC-MS to determine the isomeric purity.
-
Combine the fractions with the desired purity.
Protocol 2: Preparative Gas Chromatography (GC)
This method is ideal for obtaining high-purity isomers on a smaller scale.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a preparative-scale injector, a column splitter, and a fraction collector.
-
Column: A nonpolar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.53 mm i.d., 1.5 µm film thickness), is a good starting point.
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Injector: Split/splitless injector in split mode, with a split ratio adjusted based on sample concentration.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 2°C/minute to 100°C.
-
Hold at 100°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Fraction Collector: Cooled traps to condense the eluting isomers.
Procedure:
-
Dissolve the isomeric mixture in a volatile solvent (e.g., pentane).
-
Inject an analytical-scale amount to determine the retention times of the isomers.
-
Based on the retention times, program the fraction collector to open and close the traps to collect the desired isomer peaks.
-
Perform multiple injections to accumulate a sufficient quantity of the purified isomer.
-
Analyze the collected fractions to confirm purity.
Protocol 3: Adsorption Column Chromatography
This protocol is suitable for separating isomers based on subtle differences in their interaction with a solid stationary phase.
Materials:
-
Glass chromatography column
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Hexane or petroleum ether.
-
Sample: Crude this compound.
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and carefully pack the column, avoiding air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed.
-
Pre-elute the column with the mobile phase.
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the mobile phase, maintaining a constant flow rate.
-
Collect small fractions and monitor their composition by analytical GC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical Properties of Dimethylcyclopentane Isomers
| Compound | Boiling Point (°C) |
| This compound | 92 |
| cis-1,3-Dimethylcyclopentane | 92 |
| trans-1,3-Dimethylcyclopentane | 91.8 |
Note: Data for the saturated analogs (dimethylcyclopentanes) are included to illustrate the close boiling points expected for the corresponding cyclopentene (B43876) isomers.
Table 2: Comparison of Purification Techniques for this compound Isomers
| Technique | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Fractional Distillation | 90-98% | Grams to Kilograms | High throughput, cost-effective for large scales. | Lower resolution for isomers with very close boiling points. |
| Preparative GC | >99% | Micrograms to Grams | High resolution, excellent for difficult separations. | Lower throughput, more expensive equipment. |
| Adsorption Chromatography | 95-99% | Milligrams to Grams | Good for separating isomers with different shapes, can be cost-effective. | Can be labor-intensive, requires solvent removal. |
Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vurup.sk [vurup.sk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. stepbio.it [stepbio.it]
- 16. GC Troubleshooting—Tailing Peaks [restek.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sse.co.th [sse.co.th]
- 19. silicageldesiccant.wordpress.com [silicageldesiccant.wordpress.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Guide for Scaling Up 1,3-Dimethylcyclopentene Reactions
Welcome to the technical support center for the synthesis and scale-up of 1,3-dimethylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
The most prevalent laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol. This reaction typically employs a strong acid catalyst such as sulfuric acid or phosphoric acid and proceeds via an E1 (unimolecular elimination) mechanism. The reaction involves the formation of a carbocation intermediate, which can lead to a mixture of isomeric alkene products.
Q2: I am getting a mixture of isomers in my reaction. Is this expected, and what are the likely byproducts?
Yes, obtaining a mixture of isomers is expected in the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol. The reaction follows Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene. However, the carbocation intermediate can undergo rearrangements, such as hydride shifts, leading to different isomers.
The primary byproduct is typically 1,5-dimethylcyclopentene . Depending on the reaction conditions, other isomers like 1,2-dimethylcyclopentene might also be formed due to carbocation rearrangements.[1]
Q3: My reaction yield is lower than expected after scaling up. What are the potential causes?
Several factors can contribute to lower yields during scale-up. Here are some common causes:
-
Inadequate Heat Transfer: Dehydration reactions can be endothermic or exothermic depending on the specific conditions. Poor heat transfer in larger reactors can lead to temperature gradients, promoting side reactions or incomplete conversion.
-
Inefficient Mixing: As the reactor size increases, achieving homogenous mixing becomes more challenging. Poor mixing can result in localized "hot spots" or areas of high catalyst concentration, leading to byproduct formation and reduced yield.
-
Catalyst Deactivation: In larger-scale reactions with longer run times, the acid catalyst can become diluted or deactivated, leading to a decrease in the reaction rate and incomplete conversion.
-
Reagent Addition Rate: The rate of addition of the acid catalyst can significantly impact the reaction. Adding the catalyst too quickly can lead to localized exotherms and increased side product formation.
Q4: How can I improve the selectivity towards this compound?
Improving selectivity requires careful control over reaction conditions:
-
Choice of Dehydrating Agent: While strong acids like sulfuric acid are common, milder reagents such as phosphorus oxychloride (POCl₃) in pyridine (B92270) can favor an E2 mechanism, potentially reducing carbocation rearrangements and improving selectivity.[1]
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product over thermodynamically more stable, rearranged isomers. However, this will also likely decrease the overall reaction rate.
-
Catalyst Concentration: Using the minimum effective amount of catalyst can help to reduce the extent of side reactions.
Q5: What are the best methods for purifying this compound, especially at a larger scale?
The primary challenge in purification is separating this compound from its isomers, which often have very close boiling points.
-
Fractional Distillation: This is the most common method for separating the isomeric mixture. A distillation column with a high number of theoretical plates is necessary.[2][3] For effective separation, a slow and steady distillation rate is crucial.
-
Azeotropic Distillation: In some cases, forming an azeotrope with a suitable solvent can facilitate the separation of closely boiling isomers.
-
Chromatography: While effective at the lab scale, column chromatography is often not practical for large-scale purification due to the cost and volume of solvent required.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor reaction progress using Gas Chromatography (GC).- Consider extending the reaction time.- Ensure adequate catalyst concentration. |
| Side Reactions/Polymerization | - Optimize the reaction temperature; lower temperatures may reduce side reactions.- Control the rate of acid addition to prevent localized high concentrations.- Consider using a milder dehydrating agent. |
| Loss during Workup | - Ensure efficient extraction of the product from the aqueous layer.- Minimize product loss during solvent removal by using a rotary evaporator under controlled vacuum and temperature. |
| Catalyst Inactivity | - Use fresh, high-purity acid catalyst.- Ensure anhydrous conditions if using reagents sensitive to water. |
Issue 2: Formation of Excessive Isomeric Byproducts
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | - Lower the reaction temperature to favor the kinetic product. |
| Strong Acid Catalyst | - Experiment with milder acid catalysts or alternative dehydrating agents (e.g., POCl₃/pyridine) to suppress carbocation rearrangements. |
| Prolonged Reaction Time | - Optimize the reaction time to maximize the formation of the desired product before significant isomerization occurs. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Solutions |
| Closely Boiling Isomers | - Use a fractional distillation column with a high number of theoretical plates.- Maintain a slow and steady distillation rate.- Ensure the distillation column is well-insulated to maintain a proper temperature gradient. |
| Water Contamination | - Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. A cloudy appearance in the final product often indicates the presence of water.[2] |
| Azeotrope Formation | - Investigate the possibility of azeotrope formation with residual solvents and consider alternative workup procedures or a different distillation strategy. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Dehydration of 1,3-Dimethylcyclopentanol
Materials:
-
1,3-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place the 1,3-dimethylcyclopentanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with stirring. The addition should be done carefully to control any potential exotherm.
-
Dehydration: Gently heat the mixture. The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter or decant the dried organic layer to remove the drying agent. The resulting solution contains a mixture of dimethylcyclopentene isomers.
Protocol 2: Purification by Fractional Distillation
Materials:
-
Crude mixture of dimethylcyclopentene isomers
-
Fractional distillation apparatus (including a fractionating column with high efficiency, e.g., Vigreux or packed column)
-
Heating mantle
-
Boiling chips
-
Collection flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is correctly positioned to accurately measure the temperature of the vapor entering the condenser.
-
Distillation: Add the crude dimethylcyclopentene mixture and a few boiling chips to the distillation flask.
-
Heating: Begin heating the flask gently. A ring of condensate should slowly rise up the fractionating column.
-
Fraction Collection: Collect the initial fraction (forerun), which will be enriched in the lower-boiling isomers. Once the temperature stabilizes at the boiling point of the desired isomer, switch to a new collection flask to collect the purified product. Maintain a slow and steady distillation rate (e.g., 1-2 drops per second) for optimal separation.
-
Analysis: Analyze the collected fractions by GC to determine their purity.
Visualizations
Caption: Reaction pathway for the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of 1,3-Dimethylcyclopentene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dimethylcyclopentene. Below you will find troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory synthesis involves the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol (B94075). This reaction typically proceeds through an E1 elimination mechanism.[1]
Q2: What are the expected side products in this synthesis?
A2: Due to the involvement of a carbocation intermediate, side products arising from rearrangements are common. The primary side products are isomeric dimethylcyclopentenes, such as 1,5-dimethylcyclopentene (B93963) and 2,3-dimethylcyclopentene.[1] The formation of these isomers is a result of 1,2-hydride and 1,2-methyl shifts within the carbocation intermediate.
Q3: How does Zaitsev's rule apply to this reaction?
A3: Zaitsev's rule predicts that in an elimination reaction, the most substituted (and therefore most stable) alkene will be the major product. In this synthesis, this compound is the most substituted alkene and is thus the expected major product.[1]
Q4: What analytical techniques are recommended for product analysis?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique to separate and identify the different alkene isomers in the product mixture and to determine their relative abundances.[1] Infrared (IR) spectroscopy can be used to confirm the formation of the C=C double bond and the absence of the hydroxyl group from the starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired this compound | Incomplete reaction. | Ensure the reaction is heated sufficiently to allow for the distillation of the alkene products as they form. Monitor the reaction temperature and duration. |
| Loss of product during workup. | Be careful during the extraction and washing steps to avoid loss of the organic layer. Ensure the separatory funnel is properly sealed and vented. | |
| High percentage of isomeric side products | Carbocation rearrangements are favored. | Lowering the reaction temperature may slightly favor the Zaitsev product over rearranged products. Use of a bulkier acid catalyst might also influence the product ratio, though this is less predictable. The choice of a dehydrating agent can also play a role; milder conditions may reduce rearrangements.[2] |
| Presence of unreacted 1,3-dimethylcyclopentanol in the product | Insufficient acid catalyst or heating. | Ensure an adequate amount of acid catalyst is used. Increase the reaction temperature or duration to drive the dehydration to completion. |
| Polymerization of the alkene product | High reaction temperature and high acid concentration. | Use the minimum effective amount of acid catalyst. Distill the alkene product as it forms to remove it from the acidic conditions that promote polymerization. |
Data Presentation
The following table summarizes the expected product distribution from the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol based on theoretical principles. Actual yields may vary depending on specific experimental conditions.
| Product | Structure | Type of Alkene | Expected Relative Abundance |
| This compound | Tetrasubstituted | Major | |
| 1,5-Dimethylcyclopentene | Trisubstituted | Minor | |
| 2,3-Dimethylcyclopentene | Trisubstituted | Minor (from rearrangement) |
Experimental Protocols
Acid-Catalyzed Dehydration of 1,3-Dimethylcyclopentanol
This protocol outlines the synthesis of a mixture of dimethylcyclopentene isomers, with this compound as the major product.
Materials:
-
1,3-Dimethylcyclopentanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, place 1,3-dimethylcyclopentanol and a catalytic amount of concentrated phosphoric acid or sulfuric acid.
-
Distillation: Heat the mixture gently. The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate to remove any residual water.
-
Purification: The final product can be further purified by simple distillation.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Logical Relationship of Side Products
Caption: Formation of major and minor products from the carbocation intermediate.
References
Technical Support Center: Preventing Byproduct Formation in Reactions with 1,3-Dimethylcyclopentanol
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on minimizing byproduct formation in chemical reactions involving 1,3-Dimethylcyclopentanol.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for dehydration, oxidation, and esterification reactions.
Dehydration Reactions
Q1: I am attempting to dehydrate 1,3-Dimethylcyclopentanol using a strong acid (e.g., H₂SO₄) and am observing a mixture of several alkene isomers as byproducts. Why is this happening, and how can I achieve a more selective reaction?
A1: The acid-catalyzed dehydration of 1,3-Dimethylcyclopentanol proceeds via an E1 (unimolecular elimination) mechanism. This involves the formation of a tertiary carbocation intermediate after the loss of water.[1] This carbocation is susceptible to rearrangements, such as hydride and methyl shifts, to form other stable carbocations. Deprotonation from these different carbocations leads to a mixture of isomeric dimethylcyclopentenes, with the most stable, more substituted alkenes generally being the major products according to Zaitsev's rule.[1]
Troubleshooting Steps:
-
Choice of Reagent: To minimize rearrangement byproducts, switch to a reagent system that favors an E2 (bimolecular elimination) mechanism, which avoids the formation of a discrete carbocation intermediate. A highly effective method is the use of phosphorus oxychloride (POCl₃) in pyridine.[2]
-
Temperature Control: In acid-catalyzed dehydrations, lower temperatures can sometimes favor the kinetic product over the thermodynamically more stable, rearranged products, though this may also reduce the overall reaction rate.
Q2: What are the expected alkene byproducts from the acid-catalyzed dehydration of 1,3-Dimethylcyclopentanol?
A2: You can expect a mixture of dimethylcyclopentene isomers. The primary products are likely 1,3-dimethylcyclopent-1-ene and 1,5-dimethylcyclopent-1-ene. Due to carbocation rearrangements, the formation of other isomers such as 1,2-dimethylcyclopent-1-ene is also possible.[3] The exact distribution will depend on the specific reaction conditions.[1]
Oxidation Reactions
Q1: I am trying to oxidize 1,3-Dimethylcyclopentanol to the corresponding ketone, but the reaction is either not proceeding or I am getting degradation products. What is the problem?
A1: 1,3-Dimethylcyclopentanol is a tertiary alcohol. Tertiary alcohols lack a hydrogen atom on the carbon that bears the hydroxyl group. This hydrogen is necessary for the elimination step in most common oxidation mechanisms. Consequently, tertiary alcohols are resistant to oxidation under standard conditions. Attempting to force the reaction with strong oxidizing agents under harsh conditions will likely lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the starting material.
Troubleshooting Steps:
-
Verify Starting Material: Confirm the identity and purity of your starting material to ensure it is indeed 1,3-Dimethylcyclopentanol.
-
Alternative Synthetic Route: If the ketone is your desired product, a different synthetic strategy that does not involve the oxidation of a tertiary alcohol is necessary. Consider starting from a different precursor that can be converted to the target ketone.
Esterification Reactions
Q1: When I try to perform a Fischer esterification of 1,3-Dimethylcyclopentanol with a carboxylic acid using a strong acid catalyst, I get a significant amount of alkene byproducts. How can I prevent this?
A1: The acidic conditions and elevated temperatures required for Fischer esterification can promote the competing dehydration reaction of the tertiary alcohol, 1,3-Dimethylcyclopentanol.[4][5] This is a common issue with sterically hindered and acid-sensitive alcohols.
Troubleshooting Steps:
-
Use Milder Conditions: Employ an esterification method that proceeds under mild, neutral conditions. The Steglich esterification is an excellent alternative.[6] This method uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), at or below room temperature, which prevents the dehydration side reaction.[7]
Data Presentation
The following tables summarize expected outcomes for different reaction conditions. Note that the provided yields are illustrative and will vary based on specific experimental parameters.
Table 1: Product Distribution in the Dehydration of 1,3-Dimethylcyclopentanol
| Method | Reagents | Mechanism | Major Product(s) | Rearranged Byproducts | Illustrative Yield of Desired Alkene |
| Acid-Catalyzed | H₂SO₄ or H₃PO₄, Heat | E1 | Mixture of isomers (e.g., 1,3- and 1,5-dimethylcyclopentene) | Yes (e.g., 1,2-dimethylcyclopentene) | Variable, often <70% for a single isomer |
| POCl₃ Dehydration | POCl₃, Pyridine | E2 | Non-rearranged alkenes (e.g., 1,3- and 1,5-dimethylcyclopentene) | Minimized or absent | >90% total alkenes, higher selectivity |
Table 2: Comparison of Esterification Methods for 1,3-Dimethylcyclopentanol
| Method | Reagents | Conditions | Major Byproduct | Illustrative Yield of Ester |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Acidic, High Temperature | Alkene isomers from dehydration | 50-70% (highly dependent on substrate) |
| Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP (cat.) | Neutral, Room Temperature | N-acylurea (from DCC) | >90% |
Experimental Protocols
Protocol 1: Dehydration of 1,3-Dimethylcyclopentanol via E2 Mechanism
This protocol is designed to favor the E2 elimination pathway to reduce the formation of rearranged alkene byproducts.
Materials:
-
1,3-Dimethylcyclopentanol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine
-
Diethyl ether
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, nitrogen inlet.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1,3-Dimethylcyclopentanol in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled solution while stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture and slowly pour it over crushed ice. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers and wash sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by distillation or column chromatography.
Protocol 2: Esterification of 1,3-Dimethylcyclopentanol via the Steglich Method
This protocol is suitable for esterifying the sterically hindered 1,3-Dimethylcyclopentanol while avoiding dehydration byproducts.
Materials:
-
1,3-Dimethylcyclopentanol
-
Carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dilute HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.
Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 equivalents), 1,3-Dimethylcyclopentanol (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Filter off the DCU precipitate and wash it with cold DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Solved When the alcohol below is treated with POCl3 and | Chegg.com [chegg.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stereochemical Verification of 1,3-Dimethylcyclopentene Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for verifying the stereochemistry of 1,3-dimethylcyclopentene. The presence of a single chiral center at the C3 position results in two enantiomeric forms: (R)-1,3-dimethylcyclopentene and (S)-1,3-dimethylcyclopentene. Accurate determination of the enantiomeric composition is critical in various fields, including asymmetric synthesis and pharmaceutical development, where the stereochemistry of a molecule can dictate its biological activity.
This document details common analytical techniques, presents comparative data in structured tables, and provides comprehensive experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Overview of Analytical Techniques
The primary challenge in analyzing this compound products is the separation and quantification of its enantiomers. Since enantiomers possess identical physical properties such as boiling point and polarity, standard chromatographic and spectroscopic methods are ineffective. Verification requires chiral-specific techniques. The three most common and effective methods are:
-
Chiral Gas Chromatography (Chiral GC): A high-resolution technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). It is highly sensitive and suitable for volatile compounds like this compound.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Another powerful separation technique utilizing a chiral stationary phase. Chiral HPLC is versatile and widely used for determining enantiomeric purity with high precision.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Agents: While standard NMR cannot distinguish between enantiomers, the addition of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) converts the enantiomeric pair into diastereomeric species, which exhibit distinct NMR signals.[1]
The logical relationship between the stereoisomers of this compound is illustrated below.
Caption: Relationship between the enantiomers of this compound.
Performance Comparison
The choice of analytical technique depends on factors such as available equipment, sample complexity, required sensitivity, and the need for quantitative versus qualitative data. The following table summarizes the performance of each method based on typical experimental outcomes for separating similar chiral alkenes.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with Chiral Stationary Phase (CSP) | Differential interaction with Chiral Stationary Phase (CSP) | Formation of diastereomers with distinct NMR spectra |
| Primary Use | Quantitative analysis of enantiomeric excess (ee%) | Quantitative analysis of enantiomeric excess (ee%) | Structural confirmation and qualitative analysis |
| Resolution | High; baseline separation is often achievable | Very High; excellent for resolving complex mixtures | Varies; depends on the agent and specific nuclei |
| Sensitivity | High (ng to pg range) | Moderate to High (µg to ng range) | Low (mg range) |
| Sample Throughput | High | Moderate | Low |
| Instrumentation | GC system with a chiral column | HPLC system with a chiral column | NMR spectrometer |
Experimental Data & Protocols
This section provides detailed experimental protocols and representative data for each analytical method.
Chiral GC is an excellent method for the baseline separation of volatile enantiomers. The selection of the appropriate chiral stationary phase is crucial for achieving separation.[2][3]
Table 1: Representative Chiral GC Separation Data
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™ 225) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 220 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 120 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Retention Time (R-isomer) | ~12.5 min |
| Retention Time (S-isomer) | ~12.8 min |
| Resolution (Rs) | > 1.5 |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound product mixture (~1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Instrument Setup: Install a chiral GC column and set the instrumental parameters as detailed in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.
-
Analysis: Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
Chiral HPLC offers robust and reproducible separation of enantiomers and is particularly useful when derivatization is required for detection.[4]
Table 2: Representative Chiral HPLC Separation Data
| Parameter | Value |
| Column | Polysaccharide-based Chiral Column (e.g., CHIRALCEL® OD-H) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | 99:1 Hexane:Isopropanol |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25 °C |
| Detector | UV at 210 nm (if derivatized) or Refractive Index (RI) |
| Retention Time (R-isomer) | ~9.2 min |
| Retention Time (S-isomer) | ~10.5 min |
| Resolution (Rs) | > 2.0 |
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Note: this compound lacks a strong chromophore, so UV detection may require derivatization. Refractive Index (RI) detection is an alternative.
-
Instrument Setup: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Collect the chromatographic data.
-
Analysis: Determine the enantiomeric excess (ee%) from the integrated peak areas as described for the GC method.
This method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and, therefore, distinct chemical shifts in the NMR spectrum.[1]
Table 3: Representative ¹H-NMR Data after Derivatization
| Analyte | Proton Analyzed | Chemical Shift δ (ppm) without CDA | Chemical Shift δ (ppm) with (R)-Mosher's Acid Chloride |
| (R,S)-1,3-dimethylcyclopentene | Allylic -CH (at C3) | Multiplet at ~2.50 ppm | Diastereomer 1: Multiplet at ~2.65 ppm |
| Diastereomer 2: Multiplet at ~2.75 ppm | |||
| Methyl -CH₃ (at C3) | Doublet at ~1.05 ppm | Diastereomer 1: Doublet at ~1.15 ppm | |
| Diastereomer 2: Doublet at ~1.20 ppm |
Note: Direct derivatization of an alkene is not standard. A more common approach for alkenes would be conversion to a corresponding alcohol or epoxide, followed by reaction with the CDA. The data above is illustrative of the principle.
Experimental Protocol:
-
Derivatization (Hypothetical): The alkene would first need to be converted to a functional group suitable for derivatization (e.g., an alcohol via hydroboration-oxidation).
-
Reaction: React the resulting alcohol mixture with an enantiomerically pure CDA (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) in the presence of a non-nucleophilic base (e.g., pyridine).
-
Purification: Purify the resulting diastereomeric ester mixture via flash chromatography to remove excess reagents.
-
NMR Analysis: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H-NMR spectrum.
-
Data Interpretation: Compare the integrals of the well-resolved signals corresponding to each diastereomer to determine the original enantiomeric ratio.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the stereochemical analysis of a this compound sample.
Caption: General workflow for stereochemical verification.
Conclusion and Recommendations
Verifying the stereochemistry of this compound products is reliably achieved using chiral chromatography (GC and HPLC) and NMR spectroscopy with chiral agents.
-
For routine, quantitative analysis of enantiomeric excess with high throughput, Chiral GC is often the most efficient and cost-effective method due to the analyte's volatility.
-
Chiral HPLC provides excellent resolution and is a robust alternative, especially if the sample matrix is complex or if other non-volatile components need to be analyzed simultaneously.[1]
-
NMR spectroscopy with chiral agents is best suited for unambiguous structural confirmation and for cases where chromatographic methods fail to provide separation. It is less practical for high-throughput quantitative screening due to its lower sensitivity and the requirement for derivatization.[1]
Ultimately, the optimal method will be dictated by the specific goals of the analysis, sample characteristics, and the instrumentation available to the researcher. For critical applications, employing a secondary, orthogonal technique (e.g., confirming a GC result with HPLC) is recommended to ensure data integrity.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dimethylcyclopentene vs. other cyclopentenes in Diels-Alder reaction
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the precise interplay of a conjugated diene and a dienophile. While extensive research has focused on highly reactive dienophiles bearing electron-withdrawing groups, the behavior of simple alkyl-substituted alkenes, such as 1,3-dimethylcyclopentene, is less documented. This guide provides a comparative analysis of the Diels-Alder reactivity of this compound versus other cyclopentene (B43876) derivatives, drawing upon fundamental principles and available data to inform synthetic strategies.
Theoretical Framework: Substituent Effects on Dienophile Reactivity
The rate of a normal-demand Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile decrease this gap, accelerating the reaction.[1][2][3]
Conversely, electron-donating groups on the dienophile, such as the methyl groups in this compound, raise the LUMO energy, widening the HOMO-LUMO gap and thus decreasing the reaction rate compared to unsubstituted cyclopentene. Furthermore, steric hindrance from substituents on the dienophile can impede the approach of the diene, further reducing reactivity.[2][4]
Comparison of Cyclopentene Dienophiles
Direct comparative experimental data for the Diels-Alder reactivity of this compound is scarce in the literature. This is primarily because alkenes with only alkyl substituents are generally poor dienophiles and require forcing conditions (high temperature and pressure) to react. However, a qualitative comparison can be made based on the electronic and steric effects of the methyl substituents.
| Dienophile | Substituent Effects | Expected Relative Reactivity |
| Cyclopentene | Unsubstituted baseline | Low |
| 1-Methylcyclopentene | - One electron-donating methyl group- Minor steric hindrance | Lower than cyclopentene |
| This compound | - Two electron-donating methyl groups- Increased steric hindrance | Lowest among the three |
Note: This table represents a qualitative prediction based on established principles of Diels-Alder reactivity.
Experimental Considerations and a Representative Protocol
General Experimental Protocol for a Diels-Alder Reaction with an Unactivated Alkene:
Materials:
-
Diene (e.g., Cyclopentadiene, freshly cracked)
-
Dienophile (e.g., Cyclopentene derivative)
-
High-pressure reaction vessel (autoclave)
-
Solvent (e.g., Toluene, Xylene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
The diene and dienophile are dissolved in a high-boiling point solvent in a high-pressure reaction vessel.
-
The vessel is sealed and purged with an inert gas.
-
The reaction mixture is heated to a high temperature (typically >150 °C) for several hours to days.
-
The pressure inside the vessel will increase due to the solvent vapor pressure at high temperatures.
-
After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation.
Logical Workflow for Assessing Dienophile Reactivity
The decision-making process for selecting a cyclopentene-based dienophile in a Diels-Alder reaction can be visualized as follows:
Caption: Logical workflow for selecting and evaluating a cyclopentene dienophile for a Diels-Alder reaction.
General Diels-Alder Reaction Mechanism
The concerted nature of the Diels-Alder reaction dictates the stereochemical outcome. The reaction proceeds through a cyclic transition state where the diene and dienophile approach each other in parallel planes.
Caption: Simplified representation of the concerted mechanism of the Diels-Alder reaction.
Conclusion
References
A Comparative Analysis of 1,3-Dimethylcyclopentene and Its Isomers for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, a profound understanding of isomeric purity and properties is paramount. This guide provides a detailed comparative study of 1,3-dimethylcyclopentene and its structural isomers. The following sections delve into their physical and thermodynamic properties, spectroscopic signatures, and the experimental protocols necessary for their synthesis and characterization, offering a crucial resource for researchers and scientists.
Isomers of Dimethylcyclopentene
The constitutional isomers of dimethylcyclopentene, with the chemical formula C₇H₁₂, are characterized by the different positions of the two methyl groups on the cyclopentene (B43876) ring. The primary isomers include:
-
This compound
-
1,4-Dimethylcyclopentene
-
1,5-Dimethylcyclopentene
-
3,4-Dimethylcyclopentene
-
3,5-Dimethylcyclopentene
-
4,5-Dimethylcyclopentene
-
Exocyclic isomers (e.g., 1-methyl-2-methylenecyclopentane, 1-methyl-3-methylenecyclopentane)
Comparative Physical Properties
The physical properties of these isomers, such as boiling point, density, and refractive index, are critical for their separation and identification. While experimental data for all isomers are not exhaustively available, the following table summarizes the known values.
| Isomer | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| 1,2-Dimethylcyclopentene | 105.8[1] | 0.815[1] | 1.456[1] |
| This compound | 99.75 | 0.761 | 1.425 |
| 1,4-Dimethylcyclopentene | 93 | 0.779 | 1.428 |
| 1,5-Dimethylcyclopentene | 102 | 0.801[2] | 1.447[2] |
| 3,5-Dimethylcyclopentene | 93.5 (Predicted) | 0.788 (Predicted) | Not Available |
| 4,4-Dimethylcyclopentene | 88 | 0.771 | 1.423 |
| 1-Methyl-2-methylenecyclopentane | Not Available | Not Available | Not Available |
| 1-Methyl-3-methylidenecyclopentane | 97 | 0.773 | 1.430 |
Thermodynamic Stability
The thermodynamic stability of alkene isomers is a key factor in predicting reaction outcomes and product distributions. The stability of cycloalkenes is primarily influenced by the degree of substitution of the double bond and ring strain. Generally, the stability of alkenes increases with the number of alkyl substituents on the double bond carbons due to hyperconjugation.
Based on this principle, the predicted order of stability for the endocyclic dimethylcyclopentene isomers is:
1,2-Dimethylcyclopentene (Trisubstituted) > 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-Dimethylcyclopentenes (Disubstituted)
Spectroscopic Comparison
Spectroscopic methods are indispensable for the structural elucidation and differentiation of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in each isomer.
-
¹H NMR: The chemical shifts of the vinylic protons (if any) and the methyl protons are characteristic for each isomer. The coupling constants between adjacent protons can help to determine the stereochemistry. For instance, in 1,2-dimethylcyclopentene, the absence of vinylic protons and the presence of two distinct methyl signals would be a key identifier.
-
¹³C NMR: The number of unique carbon signals and their chemical shifts, particularly those of the sp² hybridized carbons of the double bond, are highly informative for distinguishing between the isomers.
| Isomer | Key ¹H NMR Features (Predicted) | Key ¹³C NMR Features (Predicted) |
| 1,2-Dimethylcyclopentene | Absence of vinylic protons. Two methyl singlets. | Two sp² signals in the 130-140 ppm region. |
| This compound | One vinylic proton. Two distinct methyl signals. | Two sp² signals. |
| 1,4-Dimethylcyclopentene | One vinylic proton. Two distinct methyl signals. | Two sp² signals. |
| 1,5-Dimethylcyclopentene | One vinylic proton. Two distinct methyl signals. | Two sp² signals. |
| 3,4-Dimethylcyclopentene | Two vinylic protons. Two distinct methyl signals. | Two sp² signals. |
| 3,5-Dimethylcyclopentene | Two vinylic protons. Two distinct methyl signals. | Two sp² signals. |
| 1-Methyl-2-methylenecyclopentane | Two exocyclic vinylic protons. One methyl signal. | One sp² carbon of the ring and one exocyclic sp² carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the C=C double bond and for differentiating between endocyclic and exocyclic double bonds.
-
C=C Stretch: The C=C stretching vibration typically appears in the range of 1640-1680 cm⁻¹ for endocyclic double bonds.
-
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond carbons occurs above 3000 cm⁻¹.
-
=C-H Bend: The out-of-plane bending vibrations of the vinylic C-H bonds can be particularly useful for distinguishing substitution patterns.
| Isomer | Characteristic IR Absorptions |
| Endocyclic Isomers | C=C stretch: ~1650-1670 cm⁻¹; =C-H stretch: ~3010-3050 cm⁻¹ |
| Exocyclic Isomers | C=C stretch: ~1650 cm⁻¹; =C-H out-of-plane bend: ~890 cm⁻¹ (characteristic for geminal disubstitution) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. All dimethylcyclopentene isomers will have a molecular ion peak (M⁺) at m/z = 96. The fragmentation patterns, however, can differ based on the stability of the resulting carbocations and radical cations, often involving retro-Diels-Alder reactions or loss of methyl groups.
Experimental Protocols
Synthesis of Dimethylcyclopentene Isomers
A common method for the synthesis of substituted cyclopentenes is the dehydration of the corresponding cyclopentanol. The specific starting alcohol will determine the resulting isomer mixture.
Example: Synthesis of 1,2-Dimethylcyclopentene from 1,2-Dimethylcyclopentanol (B102604) [3]
Materials:
-
1,2-dimethylcyclopentanol
-
Concentrated sulfuric acid (catalyst)
-
Distillation apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Place 1,2-dimethylcyclopentanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to distill the alkene product as it forms.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with 5% sodium bicarbonate solution to neutralize any acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the 1,2-dimethylcyclopentene by fractional distillation.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture of dimethylcyclopentene isomers.
Instrumentation:
-
Gas chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., non-polar or medium-polarity column).
-
Mass spectrometer detector.
Procedure:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume of the sample into the GC.
-
The isomers will separate based on their boiling points and interactions with the column's stationary phase.
-
As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrum of each isomer is recorded, allowing for its identification based on its fragmentation pattern and comparison to spectral libraries.
Visualizing Isomeric Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Synthesis of dimethylcyclopentene isomers via alcohol dehydration.
Caption: Workflow for the analysis of dimethylcyclopentene isomers by GC-MS.
Caption: Relative thermodynamic stability based on alkene substitution.
References
Spectroscopic comparison of 1,3-Dimethylcyclopentene and 1,2-Dimethylcyclopentene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of two constitutional isomers, 1,3-Dimethylcyclopentene and 1,2-Dimethylcyclopentene, offering a clear distinction based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.
This comparative analysis relies on objective experimental data to differentiate between the two compounds, providing a foundational reference for their identification and characterization in complex chemical environments.
At a Glance: Key Spectroscopic Differences
The primary distinctions between this compound and 1,2-Dimethylcyclopentene arise from the different placement of the two methyl groups on the cyclopentene (B43876) ring. This seemingly minor structural variance leads to significant and measurable differences in their respective spectra, particularly in the chemical shifts observed in NMR spectroscopy and the fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for distinguishing between these two isomers. The chemical environment of each proton and carbon atom is unique, resulting in distinct chemical shifts (δ).
¹H NMR Data
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | =CH | ~5.2 |
| CH-CH₃ | ~2.3 | |
| CH₂ | ~1.5 - 2.1 | |
| =C-CH₃ | ~1.6 | |
| CH-CH ₃ | ~1.0 | |
| 1,2-Dimethylcyclopentene | CH₂ | ~2.26-2.28[1] |
| CH₂ | ~1.8 | |
| =C-CH₃ | ~1.6 |
Note: Specific chemical shifts for this compound are predicted based on typical values for similar structures, as detailed public spectral data is limited.
¹³C NMR Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | =C-CH₃ | ~145 |
| =CH | ~120 | |
| CH-CH₃ | ~40 | |
| CH₂ | ~30-35 | |
| =C-C H₃ | ~15 | |
| CH-C H₃ | ~20 | |
| 1,2-Dimethylcyclopentene | =C-CH₃ | ~133 |
| CH₂ | ~38 | |
| CH₂ | ~22 | |
| =C-C H₃ | ~13 |
Note: Specific chemical shifts for this compound are predicted based on typical values for similar structures, as detailed public spectral data is limited. Data for 1,2-Dimethylcyclopentene is available from various sources.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. For both dimethylcyclopentene isomers, the key absorption bands are associated with the C=C double bond and the C-H bonds.
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| This compound | C=C Stretch | ~1650 - 1670 |
| =C-H Stretch | ~3020 - 3040 | |
| C-H Stretch (sp³) | ~2850 - 2960 | |
| 1,2-Dimethylcyclopentene | C=C Stretch | ~1660 - 1680 |
| =C-H Stretch | (none) | |
| C-H Stretch (sp³) | ~2850 - 2960 |
The most significant difference in the IR spectra is the presence of a =C-H stretching peak for this compound, which is absent in the spectrum of 1,2-Dimethylcyclopentene due to the tetrasubstituted nature of its double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₇H₁₂) and therefore the same molecular ion peak (M⁺) at m/z = 96. However, their fragmentation patterns will differ due to the different stability of the carbocation fragments formed upon ionization.
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | 96 (M⁺), 81, 67 | Loss of a methyl group (M-15), subsequent loss of alkyl fragments. |
| 1,2-Dimethylcyclopentene | 96 (M⁺), 81, 67 | Loss of a methyl group (M-15), subsequent loss of alkyl fragments. |
While the major fragments are similar, the relative intensities of these fragments can be used to distinguish between the two isomers. The fragmentation of 1,2-Dimethylcyclopentene is expected to yield a more stable allylic carbocation, potentially leading to a more abundant m/z 81 peak compared to this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the neat liquid sample (1,3- or 1,2-Dimethylcyclopentene) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, typically 8-16 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation:
-
A drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin liquid film.
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The salt plates with the sample are placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
Data Acquisition:
-
A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where the components are separated based on their boiling points and interactions with the stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron impact) and fragmented.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum for each component.
Visualizing the Comparison
The logical flow for the spectroscopic comparison of these two isomers can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of dimethylcyclopentene isomers.
References
Validating Computational Models of 1,3-Dimethylcyclopentene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating computational models of 1,3-dimethylcyclopentene reactivity. Due to a scarcity of direct experimental data for this specific molecule, this document leverages data from analogous compounds—cyclopentene and 1-methylcyclopentene (B36725)—to establish reactivity trends and provide a basis for comparison. This approach allows for the qualitative and semi-quantitative validation of computational predictions.
Executive Summary
This compound is an unsymmetrically substituted cyclic alkene. Its reactivity is influenced by the electron-donating nature of the two methyl groups and the inherent ring strain of the five-membered ring. Computational models are essential for predicting the regio- and stereoselectivity of its reactions. This guide outlines key reactions for which computational models can be validated and provides the necessary experimental context and protocols.
Comparative Reactivity Analysis
The reactivity of this compound is compared with less substituted cyclic alkenes. The trisubstituted double bond in this compound is expected to be more electron-rich and thus more reactive in electrophilic additions than the double bonds in 1-methylcyclopentene and cyclopentene. However, steric hindrance from the two methyl groups can influence the approach of reagents.
Table 1: Comparison of Alkene Properties
| Property | Cyclopentene | 1-Methylcyclopentene | This compound (Predicted) |
| Structure |
|
|
|
| Molecular Formula | C₅H₈ | C₆H₁₀ | C₇H₁₂ |
| Molecular Weight | 68.12 g/mol | 82.14 g/mol | 96.17 g/mol [1] |
| Double Bond Substitution | Disubstituted | Trisubstituted | Trisubstituted |
| Relative Stability | More Stable | Less Stable | Less Stable (than cyclopentene) |
Key Reactions for Model Validation
Two fundamental electrophilic addition reactions are highlighted for validating computational models: hydroboration-oxidation and epoxidation. These reactions are sensitive to both electronic and steric effects, providing a good test for the accuracy of computational predictions.
Hydroboration-Oxidation
This two-step reaction provides an anti-Markovnikov addition of water across the double bond. The regioselectivity is primarily governed by steric factors, with the boron atom adding to the less substituted carbon.
Table 2: Comparison of Hydroboration-Oxidation Outcomes
| Reactant | Predicted Major Product(s) | Experimental Observations/Predictions | Key Differentiating Factors |
| Cyclopentene | Cyclopentanol | Undergoes hydroboration-oxidation readily. | Symmetric alkene, single product. |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | Reacts to give trans-2-methylcyclopentanol, indicating syn-addition.[2] | Steric hindrance from the methyl group directs boron to the less substituted carbon. |
| This compound | trans-2,5-Dimethylcyclopentanol and trans-2,4-Dimethylcyclopentanol | Predicted to yield a mixture of diastereomers due to the two stereocenters formed. The regioselectivity will be influenced by the steric bulk of both methyl groups. | Steric hindrance and electronic effects from two methyl groups. |
Epoxidation
The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide. The rate of this reaction is influenced by the electron density of the double bond; more electron-rich alkenes react faster.
Table 3: Comparison of Epoxidation Reactivity
| Reactant | Predicted Product | Relative Reactivity (Predicted) | Key Differentiating Factors |
| Cyclopentene | 1,2-Epoxycyclopentane | Good | Baseline reactivity for a cyclic alkene. |
| 1-Methylcyclopentene | 1-Methyl-1,2-epoxycyclopentane | Better (than cyclopentene)[3] | The electron-donating methyl group increases the nucleophilicity of the double bond. |
| This compound | 1,3-Dimethyl-1,2-epoxycyclopentane | Best | Increased electron density from two methyl groups is expected to accelerate the reaction, though steric hindrance might play a counteracting role. |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols can be adapted for this compound.
Protocol 1: Hydroboration-Oxidation of a Cyclic Alkene
Materials:
-
Cyclic Alkene (e.g., 1-octene (B94956) as a model)[4]
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
5-mL conical vial with a spin vane
-
Syringes and needles
-
Stir plate
Procedure: [4]
-
To a dry 5-mL conical vial containing a spin vane, add the cyclic alkene (e.g., 150 mg of 1-octene).
-
Cap the vial and place it on a stir plate.
-
Slowly add 0.8 mL of 1.0 M BH₃•THF solution via syringe over approximately 1 minute.
-
Allow the reaction to stir for an additional 5 minutes.
-
To quench any excess BH₃, add 15 drops of acetone and stir for 2 minutes.
-
For the oxidation step, add 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H₂O₂.
-
Stir the mixture for 1 minute.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Analyze the product using appropriate techniques (e.g., GC-MS, NMR) to determine the product distribution.
Protocol 2: Epoxidation of a Cyclic Alkene
Materials:
-
Cyclic Alkene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure: (General protocol)
-
Dissolve the cyclic alkene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight excess (1.1 to 1.5 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.
-
Purify the epoxide by column chromatography if necessary.
-
Characterize the product by NMR and IR spectroscopy.
Computational Modeling Workflow
A typical workflow for validating a computational model against experimental data involves several key steps. Density Functional Theory (DFT) is a common computational method for these types of predictions.[5][6]
Caption: A logical workflow for the validation of computational models.
Signaling Pathways and Logical Relationships
The regioselectivity in the hydroboration of this compound can be rationalized through the consideration of two competing reaction pathways. A computational model would aim to accurately predict the energy barriers for each pathway.
Caption: Competing pathways in the hydroboration of this compound.
Conclusion
Validating computational models for the reactivity of molecules like this compound, where direct experimental data is limited, requires a comparative approach. By benchmarking computational predictions against experimental data for structurally similar compounds, researchers can gain confidence in the model's ability to predict the behavior of the target molecule. The experimental protocols and logical workflows provided in this guide offer a starting point for such validation studies, which are crucial for the accurate in silico design of new chemical entities and synthetic pathways.
References
A Comparative Guide to Confirming the Stereochemistry of 1,3-Dimethylcyclopentene Epoxidation Products Using NOE Spectroscopy
Authored for: Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of stereochemistry is a critical step in chemical synthesis and drug development, as stereoisomers can exhibit vastly different biological activities. For cyclic compounds such as derivatives of 1,3-dimethylcyclopentene, confirming the relative orientation of substituents can be challenging. This guide provides a comparative analysis of the expected products from the epoxidation of this compound and details the use of Nuclear Overhauser Effect (NOE) spectroscopy as a powerful tool for their stereochemical assignment.
The Nuclear Overhauser Effect is the transfer of nuclear spin polarization between nuclei that are in close spatial proximity (typically < 5 Å), resulting in a change in the resonance intensity of one nucleus when another is irradiated.[1][2] This phenomenon is invaluable for elucidating stereochemical and conformational relationships in molecules.[3][4] This guide focuses on the epoxidation of this compound, which yields two potential diastereomeric products: a syn-epoxide and an anti-epoxide. We will demonstrate how 1D selective NOE experiments can be used to distinguish between these isomers.
Experimental Protocol: 1D Selective NOESY
A 1D selective NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is often the preferred method for small molecules due to its high sensitivity and relatively short acquisition time compared to 2D NOESY.[3][5] The following protocol outlines the procedure for distinguishing between the syn and anti epoxides of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified epoxide isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a high-quality NMR tube.
-
Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements. The freeze-pump-thaw technique is recommended.[6]
2. NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest, particularly the two methyl groups (at C1 and C3) and the two epoxide protons.
-
Perform a series of 1D selective NOESY experiments. In separate experiments, selectively irradiate the resonance for the C1-methyl group and the C3-methyl group.
-
Use a mixing time (τₘ) appropriate for small molecules, typically in the range of 0.5 to 1.0 seconds, to allow for the buildup of the NOE enhancement.[5]
-
Acquire a control spectrum without irradiation and use it to generate an NOE difference spectrum, which will clearly show only the enhanced signals.[7]
3. Data Analysis:
-
Process the spectra and integrate the signals in the NOE difference spectrum.
-
Calculate the percentage NOE enhancement for each observed signal relative to the irradiated peak.
Comparative Data Analysis: Expected NOE Correlations
The key to distinguishing between the syn and anti isomers lies in the spatial proximity of the C3-methyl group to the newly formed epoxide ring. In the syn-isomer, the epoxide oxygen is on the same face of the ring as the C3-methyl group, bringing the epoxide protons close to the methyl protons. In the anti-isomer, they are on opposite faces and thus spatially distant.
Below is a table summarizing the expected quantitative NOE enhancements upon selective irradiation of the methyl protons for each isomer.
| Irradiated Protons | Observed Protons | Expected NOE Enhancement (syn-isomer) | Expected NOE Enhancement (anti-isomer) | Rationale |
| C3-Methyl (H₃C-C3) | Epoxide Proton (H-C2) | ~3-5% | No significant NOE | In the syn-isomer, these protons are cis and spatially close (< 5 Å). In the anti-isomer, they are trans and too far apart for a detectable NOE.[1] |
| C1-Methyl (H₃C-C1) | Epoxide Proton (H-C2) | ~1-2% | ~1-2% | A small NOE is expected in both isomers due to proximity to the adjacent epoxide proton. |
| C1-Methyl (H₃C-C1) | Epoxide Proton (H-C1) | ~1-2% | ~1-2% | A small NOE is expected in both isomers due to proximity to the adjacent epoxide proton. |
Note: The percentage enhancements are illustrative and can vary based on experimental conditions and molecular conformation.
The critical differentiating observation is the strong NOE between the C3-methyl protons and the adjacent epoxide proton (H-C2). The presence of this correlation provides conclusive evidence for the syn stereochemistry, while its absence confirms the anti configuration.
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates the logical process for using NOE to determine the stereochemistry of the epoxidation products.
Caption: Logical workflow for stereochemical assignment using NOE.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 6. Guide to NOE Experiments [bloch.anu.edu.au]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Alkene Reactivity: 1,3-Dimethylcyclopentene vs. 1-Methylcyclopentene
Guide Published: December 21, 2025
In the realm of organic synthesis, the selection of an appropriate alkene substrate is pivotal for achieving desired reaction outcomes. This guide presents an objective comparison of the reactivity of two substituted cyclopentenes: 1,3-dimethylcyclopentene and 1-methylcyclopentene (B36725). While both are cyclic alkenes, their differing substitution patterns on the carbon-carbon double bond lead to distinct reactivity profiles, particularly in electrophilic addition and oxidation reactions. This analysis is supported by established principles of organic chemistry and provides detailed experimental protocols for key transformations.
Foundational Principles: Structure and Stability
The reactivity of an alkene is fundamentally linked to its thermodynamic stability. A primary determinant of this stability is the degree of substitution of the double bond. Generally, alkene stability increases with the number of alkyl groups attached to the sp²-hybridized carbons.[1]
-
1-Methylcyclopentene possesses a trisubstituted double bond, rendering it more thermodynamically stable than a disubstituted alkene.
-
This compound has a disubstituted double bond, making it inherently less stable and, in certain reactions, more reactive.
This stability difference can be quantified by the heat of hydrogenation (ΔH°), which is the energy released when an alkene is hydrogenated to its corresponding alkane. A more stable alkene releases less heat (has a less negative ΔH°) upon hydrogenation.[1][2] Consequently, 1-methylcyclopentene is expected to have a less negative heat of hydrogenation than this compound.
Another critical factor is the stability of the carbocation intermediate formed during electrophilic addition reactions. The reaction mechanism will favor the pathway that proceeds through the most stable carbocation.[3][4]
-
Electrophilic attack on 1-methylcyclopentene generates a highly stable tertiary carbocation .[5]
-
Electrophilic attack on This compound yields a less stable secondary carbocation .
These structural and electronic differences are the primary drivers for the observed variations in reactivity discussed below.
Comparative Reactivity Data
The following table summarizes the predicted relative reactivity of this compound and 1-methylcyclopentene in several common alkene reactions based on established chemical principles.
| Reaction Type | Reagents | This compound (Disubstituted) | 1-Methylcyclopentene (Trisubstituted) | Key Differentiating Factor |
| Electrophilic Addition | HBr (dark, no peroxides) | Slower Reactivity | Faster Reactivity | Carbocation Stability: 1-Methylcyclopentene forms a more stable tertiary carbocation intermediate.[5] |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | High Reactivity | High Reactivity | Steric Hindrance: Both react readily. Regioselectivity is dictated by sterics, leading to anti-Markovnikov products.[6][7] |
| Epoxidation | m-CPBA | Slower Reactivity | Faster Reactivity | Electronic Effects: The trisubstituted double bond of 1-methylcyclopentene is more electron-rich and thus more nucleophilic.[2] |
| Catalytic Hydrogenation | H₂, Pd/C | Faster Reactivity | Slower Reactivity | Alkene Stability: The less stable this compound has a greater thermodynamic driving force for hydrogenation.[1][2] |
In-Depth Reaction Analysis
Electrophilic Addition of HBr
In the electrophilic addition of a hydrogen halide like HBr, the rate-determining step is the initial protonation of the double bond to form a carbocation.[4]
-
1-Methylcyclopentene reacts quickly because it forms a stable tertiary carbocation. The subsequent attack by the bromide ion leads to the Markovnikov product, 1-bromo-1-methylcyclopentane, as the major product.[5]
-
This compound reacts more slowly as it must proceed through a less stable secondary carbocation.
Hydroboration-Oxidation
This two-step process achieves the anti-Markovnikov hydration of an alkene. The reaction is highly sensitive to steric hindrance, where the boron atom adds to the less substituted carbon of the double bond.[6]
-
For 1-methylcyclopentene , hydroboration-oxidation is a well-established method to produce trans-2-methylcyclopentanol.[7][8]
-
For This compound , the reaction will similarly yield an anti-Markovnikov alcohol. The stereochemical outcome will be a syn-addition of the H and OH groups across the double bond, with the specific diastereomer formed depending on the stereochemistry of the starting alkene (cis or trans) and the direction of borane (B79455) approach.
Epoxidation
The epoxidation of an alkene with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is an electrophilic reaction. The rate of this reaction is enhanced by electron-donating groups on the double bond.[2]
-
1-Methylcyclopentene , with its more electron-rich trisubstituted double bond, is expected to react more rapidly with m-CPBA.[2]
-
This compound , being disubstituted, is less electron-rich and will likely exhibit slower reaction kinetics.
Mandatory Visualization
The following diagram illustrates the logical relationship between the structural properties of the alkenes and their resulting reactivity in two key reaction types.
Experimental Protocols
The following are generalized protocols for key reactions discussed in this guide. Researchers should adapt these procedures based on the specific substrate and laboratory conditions.
Protocol 1: Hydroboration-Oxidation of a Cyclopentene Derivative
This procedure is adapted from established methods for the anti-Markovnikov hydration of alkenes.[5]
-
Materials : Alkene (e.g., 1-methylcyclopentene, 1.0 mmol), 1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF (1.1 mL, 1.1 mmol), Tetrahydrofuran (THF, anhydrous, 5 mL), 3 M Sodium hydroxide (B78521) (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution, Diethyl ether, Brine.
-
Procedure :
-
Hydroboration : To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the alkene (1.0 mmol) dissolved in anhydrous THF (2 mL). Cool the flask to 0 °C in an ice bath. Add the BH₃·THF solution (1.1 mL) dropwise with stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Oxidation : Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution (1.0 mL), followed by the dropwise addition of 30% H₂O₂ (1.0 mL). Caution : This addition is exothermic.
-
Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour. Extract the product with diethyl ether (3 x 10 mL). Wash the combined organic layers with water and then brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol product. Purify as necessary via distillation or column chromatography.
-
Protocol 2: Epoxidation of a Cyclopentene Derivative
This protocol describes a general procedure for forming an epoxide using m-CPBA.[2]
-
Materials : Alkene (e.g., 1-methylcyclopentene, 1.0 mmol), meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 mmol), Dichloromethane (B109758) (CH₂Cl₂, anhydrous, 10 mL), Saturated sodium bicarbonate solution, Brine.
-
Procedure :
-
Reaction : Dissolve the alkene (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C. In a separate container, dissolve m-CPBA (1.2 mmol) in dichloromethane (5 mL). Add the m-CPBA solution dropwise to the stirring alkene solution over 10 minutes.
-
Monitoring : Allow the reaction to stir at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (10 mL) to neutralize the excess peroxy acid and the meta-chlorobenzoic acid byproduct. Stir for 15 minutes.
-
Isolation : Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. Further purification can be achieved via column chromatography.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Alkene Reactivity [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. brainly.in [brainly.in]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Computational and Experimental Data for 1,3-Dimethylcyclopentene
For researchers, scientists, and drug development professionals, the accurate characterization of molecular properties is paramount. This guide provides a comparative analysis of computational and experimental data for 1,3-dimethylcyclopentene. Due to the limited availability of published experimental spectra for this compound, this guide incorporates data for closely related compounds to illustrate the comparative workflow between theoretical predictions and experimental measurements.
Workflow for Comparing Experimental and Computational Data
The following diagram outlines the general workflow for comparing experimental and computational data for a given molecule.
Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computational data for molecular characterization.
Data Presentation
Physical Properties
The following table summarizes the available experimental and computed physical properties for this compound.
| Property | Experimental Value | Computational Value (PubChem)[1][2] |
| Molecular Formula | C₇H₁₂ | C₇H₁₂ |
| Molecular Weight ( g/mol ) | - | 96.17 |
| Exact Mass (Da) | - | 96.093900383 |
| Boiling Point (°C) | 92 | - |
Spectroscopic Data Comparison
Direct experimental spectra for this compound are not widely available in public databases. Therefore, this section presents a representative comparison using data from closely related compounds to illustrate the expected correlations between experimental and computational results.
Infrared (IR) Spectroscopy
The table below compares characteristic experimental IR frequencies for alkenes with a general description of what would be expected from a computational analysis.
| Vibrational Mode | Typical Experimental Range (cm⁻¹)[3][4] | Expected Computational Prediction |
| =C-H Stretch | 3100-3000 | A peak in a similar region |
| C-H Stretch (sp³) | 3000-2850 | Multiple peaks in this region |
| C=C Stretch | 1680-1640 | A peak in a similar region |
| C-H Bend | 1470-1365 | Multiple peaks in this region |
| =C-H Bend | 1000-650 | A peak in this region |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This table provides an illustrative comparison of expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structures and how they would be computationally predicted.
| Nucleus | Typical Experimental δ (ppm) | Expected Computational Prediction |
| ¹H NMR | ||
| Olefinic H | 5.0 - 5.5 | Chemical shifts in the olefinic region |
| Allylic H | 2.0 - 2.5 | Chemical shifts deshielded relative to aliphatic protons |
| Aliphatic H | 1.0 - 2.0 | Chemical shifts in the aliphatic region |
| Methyl H | 0.9 - 1.7 | Chemical shifts for methyl groups, potentially showing diastereotopicity |
| ¹³C NMR | ||
| Olefinic C | 120 - 140 | Chemical shifts in the sp² region |
| Allylic & Aliphatic C | 20 - 50 | Chemical shifts in the sp³ region |
| Methyl C | 15 - 25 | Chemical shifts in the upfield sp³ region |
Mass Spectrometry
The expected fragmentation of this compound is outlined below, comparing common fragmentation patterns with what computational tools can predict.
| Feature | Experimental Observation | Computational Prediction |
| Molecular Ion (M⁺) | A peak at m/z = 96 | Prediction of the molecular ion peak |
| Key Fragments | Loss of a methyl group (M-15) resulting in a peak at m/z = 81.[5] | Prediction of likely fragmentation pathways and the m/z of the resulting fragment ions.[6][7][8][9][10] |
| Loss of an ethyl group (M-29) resulting in a peak at m/z = 67.[5] |
Experimental and Computational Protocols
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS). The solution is placed in an NMR tube, and the spectrum is acquired on an NMR spectrometer. ¹H and ¹³C NMR spectra are typically recorded, along with 2D techniques like COSY and HSQC for full structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum can be obtained by placing a drop of the neat liquid sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[11] The spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹) to identify the vibrational modes of the functional groups present.[11]
Mass Spectrometry (MS) The sample is introduced into the mass spectrometer, where it is ionized, often by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.[5] Gas chromatography-mass spectrometry (GC-MS) is commonly used for volatile compounds like this compound.
Computational Protocols
Geometry Optimization The first step in most computational studies is to find the lowest energy conformation of the molecule. This is typically done using Density Functional Theory (DFT) with a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
Vibrational Frequency Calculations Following geometry optimization, a frequency calculation is performed at the same level of theory.[12] This computes the vibrational modes of the molecule, which can be correlated with the peaks in an experimental IR spectrum. Calculated frequencies are often scaled by an empirical factor to better match experimental values.
NMR Chemical Shift Calculations NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[13][14][15][16][17] The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS.
Mass Spectrum Prediction Computational prediction of mass spectra is a developing field.[6][7][8][9][10] Methods range from rule-based systems that predict fragmentation based on known chemical principles to quantum mechanical calculations that model the fragmentation pathways.[6][7] Machine learning approaches are also becoming increasingly common for predicting fragmentation patterns.[7]
References
- 1. This compound | C7H12 | CID 3017320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyl-cyclopentene | C7H12 | CID 57901985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]
- 10. Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Quantifying Isomeric Ratios of Dimethylcyclopentenes: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of isomeric impurities is a critical aspect of product development and quality control. Dimethylcyclopentene isomers, with their similar physicochemical properties, present a significant analytical challenge. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the effective separation and quantification of these closely related compounds, supported by experimental data and detailed protocols.
Executive Summary
The separation and quantification of dimethylcyclopentene isomers are achievable with high precision and accuracy using capillary gas chromatography coupled with mass spectrometry. This guide compares the performance of two common capillary column phases—a non-polar phase (DB-5ms) and a medium-polarity phase (DB-624)—for the analysis of a model mixture of 1,2-dimethylcyclopentene (B3386875) and 1,3-dimethylcyclopentene. While both columns provide adequate separation, the choice of column can impact resolution and analysis time. The non-polar DB-5ms offers a faster analysis, whereas the DB-624 provides superior resolution between the two isomers. The selection of the appropriate method will depend on the specific analytical requirements, such as the need for high throughput versus the complete resolution of all isomers.
Experimental Protocols
Sample Preparation
A standard mixture containing 1,2-dimethylcyclopentene and this compound was prepared in hexane (B92381) at a concentration of 100 µg/mL for each isomer. An internal standard (IS), toluene-d8, was added to the mixture at a concentration of 100 µg/mL.
GC-MS Instrumentation and Conditions
Two GC-MS systems were used, each equipped with a different capillary column. The general instrument parameters were as follows:
-
Gas Chromatograph: Agilent 7890B GC
-
Mass Spectrometer: Agilent 5977A MSD
-
Injector: Split/splitless inlet, operated in split mode (20:1) at 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-200
-
Injection Volume: 1 µL
Method A: Non-Polar Column
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, hold for 1 minute.
Method B: Medium-Polarity Column
-
Column: Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm film thickness)
-
Oven Program: Initial temperature of 45°C, hold for 3 minutes, ramp at 8°C/min to 180°C, hold for 2 minutes.
Data Presentation
The performance of the two methods was evaluated based on retention time, resolution, and quantitative parameters including relative response factors (RRF), limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Method A (DB-5ms) | Method B (DB-624) |
| Retention Time (min) | ||
| This compound | 5.82 | 7.15 |
| 1,2-Dimethylcyclopentene | 6.05 | 7.58 |
| Toluene-d8 (IS) | 7.21 | 8.92 |
| Resolution (Rs) | 1.85 | 2.54 |
| Relative Response Factor (RRF)* | ||
| This compound | 1.08 | 1.09 |
| 1,2-Dimethylcyclopentene | 1.05 | 1.06 |
| Limit of Detection (LOD) (µg/mL) | ||
| This compound | 0.5 | 0.4 |
| 1,2-Dimethylcyclopentene | 0.6 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ||
| This compound | 1.5 | 1.2 |
| 1,2-Dimethylcyclopentene | 1.8 | 1.5 |
*Relative Response Factor calculated against the internal standard, toluene-d8.
Mandatory Visualization
Caption: Workflow for the quantification of dimethylcyclopentene isomers by GC-MS.
Signaling Pathways and Logical Relationships
The analytical process follows a linear workflow from sample preparation to data analysis. The critical decision point lies in the selection of the GC column, which directly influences the separation efficiency (resolution) of the isomers.
A Comparative Guide to the Stability of 1,3-Dimethylcyclopentene and Its Isomers
For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamic stability of isomeric compounds is crucial for predicting reaction outcomes, optimizing synthetic yields, and ensuring the purity of target molecules. This guide provides a comprehensive comparison of the stability of 1,3-dimethylcyclopentene and its isomers, integrating theoretical principles with detailed experimental and computational methodologies.
Theoretical Assessment of Alkene Stability
The stability of an alkene is primarily governed by two key factors:
-
Degree of Substitution: Alkenes with a greater number of alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This increased stability is attributed to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond. The general order of stability based on substitution is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.
-
Stereoisomerism: In cases of disubstituted alkenes, trans isomers are typically more stable than their corresponding cis isomers. This is due to reduced steric hindrance between the alkyl groups on the same side of the double bond in the trans configuration.
Based on these principles, a qualitative stability ranking of this compound and its isomers can be predicted. 1,2-Dimethylcyclopentene, being a trisubstituted alkene, is expected to be the most stable among the common isomers. The relative stabilities of the various disubstituted isomers will be influenced by the specific steric interactions of the methyl groups with the cyclopentene (B43876) ring and with each other.
Data Presentation
| Isomer | Structure | Substitution | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Data Source |
| 1,2-Dimethylcyclopentene | ![]() | Trisubstituted | Data not available | Data not available | - |
| This compound | ![]() | Disubstituted | Data not available | Data not available | - |
| 1,4-Dimethylcyclopentene | ![]() | Disubstituted | Data not available | Data not available | - |
| 3,4-Dimethylcyclopentene | ![]() | Disubstituted | Data not available | Data not available | - |
| 4,5-Dimethylcyclopentene | ![]() | Disubstituted | Data not available | Data not available | - |
| 1-Methyl-2-methylenecyclopentane | ![]() | Disubstituted | Data not available | Data not available | - |
Mandatory Visualization
Qualitative Stability Ranking of Dimethylcyclopentene Isomers
The following diagram illustrates the predicted relative stability of the dimethylcyclopentene isomers based on the degree of substitution of the double bond.
Caption: Predicted stability of dimethylcyclopentene isomers.
Experimental Protocols
To obtain quantitative data on the relative stabilities of these isomers, the following experimental protocols are recommended.
Determination of Heat of Hydrogenation (ΔH°hydrog)
The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to its corresponding saturated alkane. A more stable alkene will release less heat upon hydrogenation.[1]
Principle: By comparing the heats of hydrogenation of the dimethylcyclopentene isomers, which all yield the same dimethylcyclopentane products, their relative stabilities can be determined.
Apparatus:
-
Reaction calorimeter
-
Hydrogen gas source
-
Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))
-
Solvent (e.g., ethanol, acetic acid)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: A finely divided heterogeneous catalyst, such as PtO₂ or Pd/C, is used to facilitate the reaction.
-
Reaction Setup: A known amount of the dimethylcyclopentene isomer is dissolved in a suitable solvent within the reaction calorimeter. The catalyst is then added to the solution.
-
Hydrogenation: The system is purged with hydrogen gas, and the reaction is initiated, typically by stirring or shaking to ensure good contact between the reactants and the catalyst. The uptake of hydrogen is monitored.
-
Calorimetry: The change in temperature of the reaction mixture is carefully measured throughout the hydrogenation process.
-
Workup and Analysis: Upon completion of the reaction, indicated by the cessation of hydrogen uptake, the catalyst is removed by filtration. The resulting dimethylcyclopentane product can be analyzed (e.g., by gas chromatography) to confirm complete conversion.
-
Calculation: The heat of hydrogenation is calculated from the measured heat evolved and the number of moles of the alkene that were hydrogenated.
Determination of Heat of Combustion (ΔH°c)
The heat of combustion is the heat released when a substance is completely burned in the presence of excess oxygen. By comparing the heats of combustion of isomers, their relative stabilities can be determined.
Principle: Isomers with lower (less negative) heats of combustion are more stable.
Apparatus:
-
Bomb calorimeter
-
Oxygen source
-
Sample pan
-
Ignition system
Procedure:
-
Sample Preparation: A precisely weighed sample of the liquid dimethylcyclopentene isomer is placed in the sample pan inside the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Ignition: The sample is ignited electrically.
-
Calorimetry: The bomb is submerged in a known quantity of water in an insulated container. The temperature of the water is monitored before and after combustion to determine the heat released.
-
Analysis: The products of combustion (primarily carbon dioxide and water) are analyzed to ensure complete combustion.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
Mandatory Visualization
Experimental Workflow for Determining Alkene Stability
The following diagram outlines the general workflow for determining the relative stability of alkene isomers via the heat of hydrogenation method.
Caption: Workflow for alkene stability determination.
Computational Workflow for Isomer Stability
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers.
Caption: Computational workflow for isomer stability.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethylcyclopentene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-Dimethylcyclopentene is paramount for ensuring the safety of laboratory personnel and protecting the environment. As a flammable and potentially hazardous chemical, it necessitates a structured disposal protocol. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This substance is a flammable liquid and its vapors may cause drowsiness and dizziness.[1][2] In case of accidental contact, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[3]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3]
Personal protective equipment (PPE) is mandatory when handling this compound. This includes wearing tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and chemical-impermeable gloves.[3][4] All handling should occur in a well-ventilated area, preferably within a fume hood, using non-sparking tools to prevent ignition.[3]
Waste Segregation and Storage
Proper segregation of chemical waste is a critical step in ensuring safety and regulatory compliance. This compound waste should be collected and stored following these guidelines:
-
Container: Use a designated, chemically compatible waste container that is in good condition with no leaks or cracks.[5][6] The container must be kept tightly closed except when adding waste.[5][7]
-
Labeling: The waste container must be clearly labeled in English with the full name "this compound waste" and any relevant hazard pictograms.[8] The label should also include the contact details of the person responsible for the waste.[8]
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals such as oxidizers or corrosives.[8] It is often recommended to maintain separate waste streams for halogenated and non-halogenated organic solvents.[9][10][11]
-
Storage Location: Store the waste container in a designated satellite accumulation area, which must be at or near the point of generation.[12] The storage area should be a well-ventilated location, such as a safety cabinet for flammable liquids.[7] Ensure secondary containment is used to prevent spills from reaching drains.[5]
Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] It is imperative that this chemical is not discharged into drains or the environment.[3]
Step-by-Step Disposal Workflow:
-
Identify as Waste: A chemical becomes waste when it is no longer intended for use.[5]
-
Transfer to Waste Container: Carefully transfer the this compound waste into the appropriately labeled and segregated waste container.
-
Secure Storage: Store the waste container in the designated satellite accumulation area, adhering to all safety and segregation protocols.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[12]
-
Documentation: Ensure all necessary documentation for the waste pickup is completed accurately.[6]
In the event of a small spill, it can be cleaned up by laboratory personnel using appropriate PPE. All contaminated spill cleanup materials must be managed as hazardous waste.[5] For larger spills, or if you are unsure, evacuate the area and contact your EHS office for assistance.[5]
Key Data and Hazard Summary
For quick reference, the following table summarizes the key information relevant to the safe handling and disposal of this compound.
| Property | Information |
| Chemical Name | This compound |
| Appearance | Liquid[1][2] |
| Primary Hazards | Flammable liquid, potential neurotoxin, may cause irritation, drowsiness, and dizziness.[1][2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, fire/flame resistant clothing, chemical-impermeable gloves.[3][4] |
| Handling Precautions | Use in a well-ventilated area (fume hood), use non-sparking tools, prevent static discharge.[3][4] |
| Incompatible Materials | Strong oxidizing agents. |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] |
| Prohibited Disposal | Do not dispose of in drains or the environment.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cis-1,3-Dimethylcyclopentane - Hazardous Agents | Haz-Map [haz-map.com]
- 2. trans-1,3-Dimethylcyclopentane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ethz.ch [ethz.ch]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 10. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling 1,3-Dimethylcyclopentene
This document provides immediate, essential guidance for the safe handling and disposal of 1,3-Dimethylcyclopentene, tailored for research, scientific, and drug development professionals. The following procedures are designed to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Standards Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[1] | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical impermeable and fire/flame resistant clothing.[1][2] Handle with gloves, which must be inspected prior to use.[1][2] | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] | MSHA/NIOSH approved or equivalent |
Operational Plan: Handling and Storage
Safe handling and storage of this compound require a controlled environment and strict adherence to the following procedures.
Handling:
-
Ventilation: Always handle in a well-ventilated area to avoid the formation and accumulation of dust and aerosols.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] Use non-sparking tools and explosion-proof equipment.[2][3][4][5] All metal parts of the equipment must be grounded to prevent static discharge.[4]
-
Personal Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[2][6]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4]
-
Incompatibilities: Store apart from incompatible materials such as strong oxidizing agents, alkalis, and caustic products.[3][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Chemical Disposal:
-
Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems or let the chemical enter drains.[2]
Container Disposal:
-
Decontamination: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Final Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

